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1-Bromo-2-chloro-3,4-difluorobenzene Documentation Hub

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  • Product: 1-Bromo-2-chloro-3,4-difluorobenzene
  • CAS: 1160574-70-8

Core Science & Biosynthesis

Foundational

molecular weight of C6H2BrClF2 isomers

An In-depth Technical Guide: Molecular Weight and Isomeric Complexity of C₆H₂BrClF₂ Audience: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a detailed analysis of the...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide: Molecular Weight and Isomeric Complexity of C₆H₂BrClF₂

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the molecular weight of the halogenated aromatic compound C₆H₂BrClF₂. Halogenated benzene derivatives are fundamental scaffolds in medicinal chemistry and materials science, making a precise understanding of their physicochemical properties essential. This document outlines the systematic calculation of the compound's average molecular weight based on the standard atomic weights of its constituent elements. Furthermore, it delves into the critical concept of isomerism as it applies to C₆H₂BrClF₂, explaining how a single molecular formula corresponds to numerous distinct chemical entities, each with unique structural arrangements and, consequently, potentially divergent biological and chemical properties. This guide serves as a foundational reference for professionals engaged in synthesis, analytical chemistry, and the development of novel molecular entities.

Introduction: The Significance of Halogenated Aromatic Compounds

In the landscape of modern drug discovery and materials science, halogenated aromatic compounds are of paramount importance. The introduction of halogen atoms onto a benzene ring can profoundly alter a molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. The specific compound class, C₆H₂BrClF₂, represents a polysubstituted benzene ring, a structural motif with significant potential for creating novel therapeutic agents or advanced materials.

A precise understanding of a molecule's molecular weight is a non-negotiable prerequisite for virtually all laboratory and industrial applications. It is the bedrock for:

  • Stoichiometric Calculations: Ensuring accurate molar ratios in chemical synthesis.

  • Analytical Characterization: Providing the theoretical mass for techniques like mass spectrometry.

  • Regulatory Compliance: Forming a core part of the chemical identity data required for substance registration.

However, for a formula like C₆H₂BrClF₂, the molecular weight tells only part of the story. The concept of isomerism—where multiple compounds share the same molecular formula but differ in structure—is especially pronounced. These structural differences can lead to dramatic variations in efficacy, toxicity, and physical characteristics. Therefore, this guide addresses both the unified molecular weight and the diverse isomeric landscape of C₆H₂BrClF₂.

Determination of Molecular Weight for C₆H₂BrClF₂

The molecular weight of a compound is the sum of the atomic weights of all its constituent atoms.[1][2] For macroscopic quantities, it is standard practice to use the average atomic weight of each element, which is a weighted average that accounts for the natural abundance of its stable isotopes.[3][4][5]

Experimental Protocol: Calculation of Average Molecular Weight

The following procedure details the steps to accurately calculate the average molecular weight (molar mass) of C₆H₂BrClF₂.

Methodology:

  • Deconstruct the Molecular Formula: Identify each unique element and the number of atoms of that element present in the formula C₆H₂BrClF₂.

    • Carbon (C): 6 atoms

    • Hydrogen (H): 2 atoms

    • Bromine (Br): 1 atom

    • Chlorine (Cl): 1 atom

    • Fluorine (F): 2 atoms

  • Compile Standard Atomic Weights: Obtain the standard atomic weight for each element from authoritative sources such as the International Union of Pure and Applied Chemistry (IUPAC). These values are presented in Table 1.

  • Calculate Total Mass Contribution: For each element, multiply the number of atoms by its standard atomic weight.

  • Sum for Final Molecular Weight: Sum the total mass contributions from all elements to arrive at the final average molecular weight of the compound, typically expressed in grams per mole ( g/mol ).[6]

Atomic Weight Data

The standard atomic weights for the constituent elements of C₆H₂BrClF₂ are summarized below.

ElementSymbolNumber of AtomsStandard Atomic Weight ( g/mol )
CarbonC612.011[3][7][8]
HydrogenH21.008[9][10][11]
BromineBr179.904[12][13]
ChlorineCl135.453[14]
FluorineF218.998[15][16][17]
Detailed Calculation

Applying the protocol from section 2.1:

  • Carbon: 6 atoms × 12.011 g/mol = 72.066 g/mol

  • Hydrogen: 2 atoms × 1.008 g/mol = 2.016 g/mol

  • Bromine: 1 atom × 79.904 g/mol = 79.904 g/mol

  • Chlorine: 1 atom × 35.453 g/mol = 35.453 g/mol

  • Fluorine: 2 atoms × 18.998 g/mol = 37.996 g/mol

Total Molecular Weight = 72.066 + 2.016 + 79.904 + 35.453 + 37.996 = 227.435 g/mol

The Isomeric Landscape of C₆H₂BrClF₂

While all isomers of C₆H₂BrClF₂ share the same calculated molecular weight of 227.435 g/mol , they are distinct chemical compounds. Isomers are molecules that have the same molecular formula but a different arrangement of atoms in space.[18][19] This structural variance is the direct cause of their differing chemical and physical properties.

For a substituted benzene ring, this isomerism arises from the different possible positions of the substituents (Br, Cl, and two F atoms) around the ring. For example, 1-bromo-2-chloro-3,4-difluorobenzene and 1-bromo-4-chloro-2,5-difluorobenzene are structural isomers. They possess the same mass but their different architectures will dictate how they interact with other molecules, including biological receptors or catalysts.

The relationship between the single molecular formula, the resulting unified molecular weight, and the multitude of possible isomers is a fundamental concept in chemical sciences.

G formula Molecular Formula C₆H₂BrClF₂ mw Unified Molecular Weight 227.435 g/mol formula->mw Yields a single isomers Multiple Unique Isomers mw->isomers Corresponds to iso1 Isomer A (e.g., 1-bromo-2-chloro-3,4-difluorobenzene) isomers->iso1 iso2 Isomer B (e.g., 1-bromo-3-chloro-2,5-difluorobenzene) isomers->iso2 isoN Isomer N (...and many others) isomers->isoN properties Divergent Properties (Biological Activity, Toxicity, etc.) iso1->properties Exhibit iso2->properties Exhibit isoN->properties Exhibit

Caption: Relationship between molecular formula, molecular weight, and isomerism for C₆H₂BrClF₂.

Implications for Research and Development

The existence of numerous isomers has profound consequences for researchers and drug developers. It is not sufficient to synthesize a compound with the correct mass; one must also confirm the specific isomeric structure. Different isomers of C₆H₂BrClF₂ can exhibit:

  • Vastly different biological activities: One isomer might be a potent drug, while another could be inactive or even toxic.

  • Distinct physical properties: Melting points, boiling points, and solubility can vary significantly, impacting formulation and purification strategies.

  • Unique spectroscopic signatures: Techniques like NMR spectroscopy are essential to definitively determine the substitution pattern on the benzene ring and confirm the identity of a specific isomer.

Therefore, any research involving C₆H₂BrClF₂ necessitates rigorous analytical control to isolate and characterize the desired isomer, as its properties cannot be inferred from the molecular weight alone.

Summary of Key Data

The table below provides a consolidated summary of the core information for the C₆H₂BrClF₂ molecular formula.

ParameterValue
Molecular Formula C₆H₂BrClF₂
Calculated Average Molecular Weight 227.435 g/mol
Constituent Elements Carbon (C), Hydrogen (H), Bromine (Br), Chlorine (Cl), Fluorine (F)
Note on Isomerism This formula represents numerous structural isomers, each with unique properties but sharing the same molecular weight.

References

  • Commission on Isotopic Abundances and Atomic Weights. (2015). Atomic Weight of Bromine. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Atomic Weight of Chlorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Chlorine. Retrieved from [Link]

  • Wikipedia. (n.d.). Bromine. Retrieved from [Link]

  • Quora. (2018). How heavy is one atom of hydrogen?. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Chlorine Facts. Retrieved from [Link]

  • Oreate AI Blog. (2026). Bromine's Atomic Weight: A Key to Understanding Its Chemical Character. Retrieved from [Link]

  • askIITians. (2025). How many grams does a hydrogen atom weigh?. Retrieved from [Link]

  • Oreate AI Blog. (2026). Unpacking the Atomic Weight of Carbon: More Than Just a Number. Retrieved from [Link]

  • Unacademy. (n.d.). Why is the atomic mass of chlorine taken as 35.5 u and not a whole number like 35 u or 36 u explained?. Retrieved from [Link]

  • Carnegie Mellon University. (n.d.). Molecular Weight Calculation. Retrieved from [Link]

  • Oreate AI Blog. (2026). Fluorine's Atomic Weight: More Than Just a Number. Retrieved from [Link]

  • Quora. (2015). What do you mean by 'atomic mass of chlorine is 35.5'?. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Fluorine. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Atomic Weights and Isotopic Compositions for Bromine. Retrieved from [Link]

  • nglos324. (n.d.). bromine. Retrieved from [Link]

  • CK-12 Foundation. (n.d.). What is the atomic weight of carbon? Round to the nearest whole number. Retrieved from [Link]

  • ISOFLEX. (n.d.). Fluorine (F). Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen. Retrieved from [Link]

  • Consensus Academic Search Engine. (n.d.). Fluorine Atomic Mass. Retrieved from [Link]

  • Quora. (2017). What is the atomic mass of carbon?. Retrieved from [Link]

  • Quora. (2025). What is the mass of a molecule of fluorine?. Retrieved from [Link]

  • History of Science and Mathematics Stack Exchange. (2019). How did the early chemists determine the atomic weight of hydrogen?. Retrieved from [Link]

  • IUPAC Commission on Isotopic Abundances and Atomic Weights. (n.d.). Hydrogen. Retrieved from [Link]

  • Khan Academy. (n.d.). Worked example: Calculating Molecular weight. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Carbon. Retrieved from [Link]

  • YouTube. (2022). How to calculate molecular mass and molecular weight?. Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 7 constitutional structural isomers of molecular formula C3H4F2.... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). 2 constitutional structural isomers of molecular formula C2H2Cl2.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 12 constitutional isomers of molecular formula C4H7Cl.... Retrieved from [Link]

  • Doc Brown's Chemistry. (2026). Selected constitutional isomers of molecular formula C3H5FO2.... Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). 21 constitutional isomers of molecular formula C5H10Cl2.... Retrieved from [Link]

Sources

Foundational

Structural and Mechanistic Divergence in Halogenated Arenes: A Comparative Guide to 1-Bromo-2-chloro-3,4-difluorobenzene and its 4,5-Difluoro Isomer

Executive Summary In the realm of advanced active pharmaceutical ingredient (API) synthesis and agrochemical development, polyhalogenated benzenes serve as indispensable, multi-vector building blocks. The positional isom...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of advanced active pharmaceutical ingredient (API) synthesis and agrochemical development, polyhalogenated benzenes serve as indispensable, multi-vector building blocks. The positional isomerism between 1-bromo-2-chloro-3,4-difluorobenzene and 1-bromo-2-chloro-4,5-difluorobenzene fundamentally alters their steric topography, electronic distribution, and subsequent reactivity profiles. This whitepaper provides an authoritative, in-depth analysis of these two isomers, detailing the causality behind their divergent behaviors in Directed Ortho-Metalation (DoM), cross-coupling, and nucleophilic aromatic substitution (SNAr).

Topological and Electronic Divergence

While both isomers share the molecular formula C6​H2​BrClF2​ and a relatively low hydrogen content[1], the spatial arrangement of their halogens dictates their utility in organic synthesis.

1-Bromo-2-chloro-3,4-difluorobenzene (The 3,4-Isomer)

In this isomer, the halogens are clustered sequentially at positions 1, 2, 3, and 4[2].

  • Steric Crowding: The chlorine atom at C2 is flanked by a bulky bromine at C1 and a fluorine at C3. This creates extreme steric hindrance around the C-Cl bond, raising the activation energy required for transition-metal oxidative addition at this site.

  • Electronic Asymmetry: The clustering creates a strong, localized dipole moment. The protons at C5 and C6 are adjacent to each other, but each is only activated by a single adjacent halogen (F at C4 for the C5 proton; Br at C1 for the C6 proton).

1-Bromo-2-chloro-4,5-difluorobenzene (The 4,5-Isomer)

Here, the halogens are distributed at positions 1, 2, 4, and 5, leaving protons at C3 and C6[1].

  • Reduced Steric Penalty: The chlorine at C2 is flanked by bromine at C1 and a proton at C3. The absence of an ortho-fluorine significantly reduces the steric bulk around the C-Cl bond compared to the 3,4-isomer.

  • Dual-Activated Protons: The proton at C3 is "sandwiched" between Cl (C2) and F (C4). The proton at C6 is similarly flanked by Br (C1) and F (C5). This dual inductive electron-withdrawing effect drastically increases the kinetic acidity of these protons, enabling specialized metalation chemistry[3].

MolecularTopology Isomer34 3,4-Difluoro Isomer C2 Steric Clash: HIGH C5/C6 Acidity: LOW Clash C-Cl bond shielded by ortho-Br and ortho-F Isomer34->Clash Structural Consequence Isomer45 4,5-Difluoro Isomer C2 Steric Clash: MODERATE C3/C6 Acidity: HIGH Acidity C3 & C6 protons flanked by two halogens (DoM active) Isomer45->Acidity Electronic Consequence

Fig 1. Topological mapping of steric and electronic consequences in bromochlorodifluorobenzene isomers.

Mechanistic Reactivity Profiles

Directed Ortho-Metalation (DoM)

The most striking mechanistic divergence between these isomers is observed during lithiation. The 4,5-isomer undergoes facile double deprotonation when treated with lithium diisopropylamide (LDA) at cryogenic temperatures (-95 °C)[3]. This is entirely due to the relative acidity of the aromatic protons at C3 and C6, which are flanked by highly electronegative F/Cl and F/Br substituents[3].

Conversely, the 3,4-isomer lacks this dual-flanking architecture. Attempting the same DoM protocol on the 3,4-isomer yields complex mixtures of mono-lithiated species and benzyne-derived decomposition products, as the kinetic acidity of its C5/C6 protons is insufficient to outcompete halogen-metal exchange or elimination pathways.

Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both isomers undergo regioselective Suzuki-Miyaura coupling at the C-Br bond first, dictated by the lower bond dissociation energy of C-Br (~81 kcal/mol) versus C-Cl (~96 kcal/mol). However, if a sequential bis-coupling is desired (first at C-Br, then at C-Cl), the 3,4-isomer presents a severe kinetic bottleneck. The oxidative addition of Palladium(0) into the C-Cl bond of the 3,4-isomer is heavily disfavored due to the steric clash from the ortho-fluorine at C3. The 4,5-isomer, lacking this ortho-clash, readily undergoes sequential coupling at the C-Cl bond using standard bulky phosphine ligands (e.g., XPhos or RuPhos).

Nucleophilic Aromatic Substitution (SNAr)

Fluorine acts as an excellent leaving group in SNAr reactions when activated by ortho/para electron-withdrawing groups.

  • In the 4,5-isomer , F4 is activated by the para-Br, and F5 is activated by the para-Cl. This allows for highly predictable, tunable regioselectivity based on the incoming nucleophile's hardness.

  • In the 3,4-isomer , F3 is activated by the ortho-Cl, while F4 is activated by the para-Br. The proximity of the halogens often leads to competing substitution pathways and lower regiochemical fidelity.

Reactivity SM45 4,5-Difluoro Isomer DoM LDA (-95°C) Double Deprotonation SM45->DoM Suzuki Pd(0) / Aryl-B(OH)2 Suzuki Coupling SM45->Suzuki SM34 3,4-Difluoro Isomer SM34->DoM SM34->Suzuki Prod45_DoM C3, C6-Dilithio Species (Facile & Stable at -95°C) DoM->Prod45_DoM Protons flanked by halogens Prod34_DoM Complex Mixture / Benzyne Degradation DoM->Prod34_DoM Protons lack dual activation Prod45_Suz C1-Arylation (Fast) Suzuki->Prod45_Suz Prod34_Suz C1-Arylation (Fast) Suzuki->Prod34_Suz

Fig 2. Divergent reactivity pathways of 3,4- and 4,5-difluoro isomers under DoM and cross-coupling.

Analytical Diagnostic Signatures

Accurate differentiation of these isomers relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy. The spin-spin coupling networks provide unambiguous structural verification.

Analytical Parameter1-Bromo-2-chloro-3,4-difluorobenzene1-Bromo-2-chloro-4,5-difluorobenzene
1 H NMR Spin System AB system (H5, H6)Two isolated singlets/multiplets (H3, H6)
1 H- 1 H Coupling Strong Ortho coupling ( 3JHH​≈8.0−9.0 Hz)Weak Para coupling ( 5JHH​≈0−1.0 Hz)
1 H- 19 F Coupling Complex multiplet (ortho/meta F interactions)Distinct long-range coupling to adjacent F
19 F NMR Spin System AB system (F3, F4)AB system (F4, F5)
19 F- 19 F Coupling Ortho coupling ( 3JFF​≈20−25 Hz)Ortho coupling ( 3JFF​≈20−25 Hz)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. They incorporate built-in analytical checkpoints to verify causality and reaction progress.

Protocol A: Low-Temperature Directed Ortho-Metalation of the 4,5-Isomer

Causality Check: Lithiation of polyhalogenated arenes is notoriously prone to benzyne formation via the elimination of lithium halides. Maintaining the internal temperature strictly at or below -95 °C is non-negotiable to trap the kinetic dilithio species[3].

  • Preparation: Flame-dry a Schlenk flask under argon. Add 1-bromo-2-chloro-4,5-difluorobenzene (1.0 equiv) and anhydrous THF (0.1 M concentration).

  • Cryogenic Cooling: Submerge the flask in a liquid nitrogen/toluene bath. Monitor the internal temperature using a thermocouple to ensure it reaches -95 °C.

  • Deprotonation: Dropwise, add freshly prepared LDA (2.1 equiv) over 30 minutes. Stir for an additional 15 minutes at -95 °C.

  • Validation Checkpoint (Self-Validation): Withdraw a 0.1 mL aliquot and quench immediately into CD3​OD . Analyze via rapid GC-MS or 1 H NMR. You must observe >95% deuterium incorporation at C3 and C6. If unreacted starting material is present, LDA quality was compromised; if dehalogenated products are present, the temperature breached -90 °C.

  • Electrophile Trapping: Add the desired electrophile (e.g., a chlorophosphine) slowly, maintaining -95 °C[3]. Allow the reaction to warm to room temperature overnight.

Protocol B: Regioselective Suzuki-Miyaura Coupling at C-Br

Causality Check: The C-Br bond undergoes oxidative addition significantly faster than the C-Cl bond. By strictly controlling stoichiometry and using a mild base, mono-arylation at C1 is achieved without over-coupling at C2.

  • Setup: In a vial, combine the bromochlorodifluorobenzene isomer (1.0 equiv), arylboronic acid (1.05 equiv), Pd(dppf)Cl2​ (0.02 equiv), and Na2​CO3​ (2.0 equiv).

  • Solvent: Add a degassed mixture of 1,4-Dioxane/Water (4:1 v/v). Seal the vial under nitrogen.

  • Heating: Heat the mixture to 80 °C for 4 hours.

  • Validation Checkpoint (Self-Validation): Monitor the reaction via HPLC at 254 nm. The disappearance of the starting material peak and the emergence of a single major product peak confirms regioselectivity. A secondary peak (indicating bis-arylation at the C-Cl bond) should account for <2% of the total area. If bis-arylation exceeds 5%, reduce the reaction temperature to 70 °C or switch to a less active catalyst system.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO4​ , and purify via flash chromatography.

References

  • Journal of Organometallic Chemistry . 1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides. DOI: 10.1016/j.jorganchem.2008.08.019.[Link]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 1-Bromo-2-chloro-3,4-difluorobenzene: Estimation and Experimental Determination of Boiling Point and Density

Abstract This technical guide provides a comprehensive overview of the boiling point and density of 1-Bromo-2-chloro-3,4-difluorobenzene. In the absence of direct experimental data for this specific isomer, this document...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the boiling point and density of 1-Bromo-2-chloro-3,4-difluorobenzene. In the absence of direct experimental data for this specific isomer, this document synthesizes available data from structurally related compounds to provide a scientifically grounded estimation of these critical physicochemical properties. Furthermore, this guide details robust experimental protocols for the precise determination of boiling point and density, offering valuable insights for researchers, scientists, and professionals in drug development and fine chemical synthesis. The methodologies are presented with a focus on the underlying scientific principles to ensure experimental integrity and data reliability.

Introduction: The Challenge of Isomer-Specific Data

1-Bromo-2-chloro-3,4-difluorobenzene is a polysubstituted halobenzene of interest in various fields of chemical synthesis, including pharmaceuticals and agrochemicals. The precise substitution pattern of halogen atoms on the benzene ring significantly influences the molecule's physical and chemical properties, including its boiling point and density. These parameters are fundamental for process design, reaction optimization, purification, and safety assessment.

A thorough literature and database search reveals a notable scarcity of experimentally determined data for the specific isomer 1-Bromo-2-chloro-3,4-difluorobenzene. This guide addresses this data gap by first providing a comparative analysis of related isomers and then presenting detailed methodologies for empirical determination.

Physicochemical Properties of Related Halobenzene Isomers

To establish a basis for estimating the properties of 1-Bromo-2-chloro-3,4-difluorobenzene, it is instructive to examine the known boiling points and densities of structurally similar compounds. The following table summarizes available data for several related isomers.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL)
1-Bromo-2,4-difluorobenzene348-57-2C₆H₃BrF₂192.99145-1461.708 at 25 °C
1-Bromo-3,4-difluorobenzene348-61-8C₆H₃BrF₂192.99150-151[1][2]1.707 at 25 °C[1][2]
1-Bromo-3-chloro-2,4-difluorobenzene201849-13-0C₆H₂BrClF₂227.43193[3]1.805[3]
1-Bromo-4-chloro-2,3-difluorobenzene1000574-47-9C₆H₂BrClF₂227.43191.8 (Predicted)[4]1.805 (Predicted)[4]
1-Bromo-2-chlorobenzene694-80-4C₆H₄BrCl191.45~204~1.63

Theoretical Estimation of Boiling Point and Density

The boiling point of a compound is primarily determined by the strength of its intermolecular forces, molecular weight, and molecular shape.[5][6] For polysubstituted halobenzenes, the key intermolecular interactions are van der Waals forces (specifically London dispersion forces) and dipole-dipole interactions.

  • Molecular Weight: An increase in molecular weight generally leads to a higher boiling point due to stronger London dispersion forces.[6]

  • Polarity and Dipole Moment: The substitution pattern of electronegative halogen atoms creates a molecular dipole. A larger net dipole moment results in stronger dipole-dipole interactions, which can increase the boiling point.

  • Molecular Symmetry and Branching: Highly symmetrical or branched molecules tend to have lower boiling points compared to their more linear or less symmetrical isomers because their shape hinders efficient packing and reduces the surface area for intermolecular contact.[5]

Density is influenced by molecular weight and intermolecular packing efficiency. Heavier atoms and more efficient molecular packing lead to higher densities.

Estimation for 1-Bromo-2-chloro-3,4-difluorobenzene:

The molecular formula for 1-Bromo-2-chloro-3,4-difluorobenzene is C₆H₂BrClF₂, with a molecular weight of 227.43 g/mol . This is identical to its isomers, 1-Bromo-3-chloro-2,4-difluorobenzene and 1-Bromo-4-chloro-2,3-difluorobenzene.

  • Boiling Point Estimation: Based on the experimental boiling point of 1-Bromo-3-chloro-2,4-difluorobenzene (193 °C)[3] and the predicted boiling point of 1-Bromo-4-chloro-2,3-difluorobenzene (191.8 °C)[4], it is reasonable to estimate that the boiling point of 1-Bromo-2-chloro-3,4-difluorobenzene will be in the range of 190-195 °C . The precise value will depend on the specific dipole moment arising from the 1,2,3,4-substitution pattern.

  • Density Estimation: The densities of the related isomers are both reported or predicted to be around 1.805 g/mL.[3][4] Given the identical molecular weight and similar atomic constituents, the density of 1-Bromo-2-chloro-3,4-difluorobenzene is estimated to be approximately 1.80-1.81 g/mL at 25 °C .

Experimental Determination of Boiling Point

For a definitive value, experimental determination is essential. The Thiele tube method is suitable for small sample volumes, while distillation is appropriate for larger quantities and concurrent purification.

Micro-Scale Boiling Point Determination using a Thiele Tube

This method is advantageous for its use of a small amount of substance (less than 0.5 mL).[7]

Principle: The boiling point is the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure. In this setup, a rapid and continuous stream of bubbles from an inverted capillary indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure. The boiling point is recorded upon cooling when the liquid just begins to re-enter the capillary.[8][9]

Protocol:

  • Sample Preparation: Place a few drops of 1-Bromo-2-chloro-3,4-difluorobenzene into a small test tube or a fusion tube.

  • Capillary Insertion: Insert a sealed-end capillary tube, open end down, into the liquid.

  • Apparatus Assembly: Attach the sample tube to a thermometer, ensuring the sample is level with the thermometer bulb.

  • Heating: Place the assembly in a Thiele tube filled with a high-boiling point liquid (e.g., mineral oil), ensuring the rubber band is above the oil level.

  • Observation: Heat the side arm of the Thiele tube gently. Observe for a fine, continuous stream of bubbles emerging from the capillary tube.

  • Cooling and Measurement: Remove the heat and allow the apparatus to cool. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record the ambient atmospheric pressure.

Boiling_Point_Determination cluster_setup Apparatus Setup cluster_measurement Measurement Protocol A Prepare Sample in Fusion Tube B Insert Inverted Capillary A->B C Attach to Thermometer B->C D Place in Thiele Tube C->D E Gently Heat Thiele Tube Arm D->E F Observe Continuous Bubble Stream E->F G Remove Heat Source F->G H Record Temperature at Liquid Re-entry G->H Density_Determination cluster_calibration Pycnometer Calibration cluster_measurement Sample Measurement A Weigh Empty Pycnometer (m_empty) B Fill with Deionized Water A->B C Equilibrate Temperature B->C D Weigh Water-filled Pycnometer (m_water) C->D E Calculate Pycnometer Volume (V) D->E I Calculate Sample Density (ρ_sample) E->I F Fill Pycnometer with Sample G Equilibrate to Same Temperature F->G H Weigh Sample-filled Pycnometer (m_sample) G->H H->I

Caption: Workflow for Density Determination via Pycnometry.

Safety and Handling

Polysubstituted halobenzenes should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

While direct experimental data for 1-Bromo-2-chloro-3,4-difluorobenzene remains elusive in public literature, a reasoned estimation based on the properties of its isomers suggests a boiling point in the range of 190-195 °C and a density of approximately 1.80-1.81 g/mL at 25 °C. This guide provides the necessary theoretical framework and detailed experimental protocols for researchers to empirically determine these crucial physicochemical constants, ensuring data accuracy and enabling further research and development with this compound.

References

  • GeeksforGeeks. (2025, July 23). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

  • JoVE. (2020, March 26). Video: Boiling Points - Procedure. Retrieved from [Link]

  • chymist.com. Micro Boiling Point Determination. Retrieved from [Link]

  • Experimental No. (2) Boiling Point Boiling point Purpose of experimental. (2021, July 16). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, May 5). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

  • CP Lab Chemicals. 1-Bromo-3-chloro-2, 4-difluorobenzene, min 98%, 100 grams. Retrieved from [Link]

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  • Chemistry Stack Exchange. Compare density of halogen substituted benzene rings. Retrieved from [Link]

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Foundational

An In-depth Technical Guide to (Z)-5-[(1S,2R,4aR,5S,8aR)-1,2,4a,5-tetramethyl-6-oxo-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enal (CAS 1160574-70-8)

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This technical guide provides a comprehensive overview of the sesquiterpenoid aldehyde identified by CAS number 1...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a comprehensive overview of the sesquiterpenoid aldehyde identified by CAS number 1160574-70-8. While specific research on this molecule is nascent, this document synthesizes available information on its chemical identity, natural sources, and provides expert insights into its potential synthesis, biological activities, and the analytical methodologies required for its study. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this novel natural product.

Chemical Identity and Physicochemical Properties

The compound with CAS number 1160574-70-8 is a complex sesquiterpenoid aldehyde.

IUPAC Name: (Z)-5-[(1S,2R,4aR,5S,8aR)-1,2,4a,5-tetramethyl-6-oxo-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enal[1]

Molecular Formula: C₂₀H₃₂O₂

Molecular Weight: 304.5 g/mol [1]

Chemical Structure:

Figure 1: Chemical structure of (Z)-5-[(1S,2R,4aR,5S,8aR)-1,2,4a,5-tetramethyl-6-oxo-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enal.

Physicochemical Properties (Predicted)

PropertyValueSource
Molecular Weight304.5 g/mol PubChem[1]
XLogP35.2PubChem[1]
Hydrogen Bond Donor Count0PubChem[1]
Hydrogen Bond Acceptor Count2PubChem[1]
Rotatable Bond Count4PubChem[1]

Natural Occurrence

This sesquiterpenoid aldehyde has been identified as a natural constituent of plants belonging to the Solidago genus (goldenrods), specifically:

  • Solidago gigantea (Giant Goldenrod)[1]

  • Solidago missouriensis (Missouri Goldenrod)[1]

The presence of this compound in these species suggests it may play a role in the plant's defense mechanisms or other ecological interactions.

Hypothetical Biosynthesis and Synthesis Strategies

Proposed Biosynthetic Pathway

Sesquiterpenoids are synthesized from the C15 precursor farnesyl pyrophosphate (FPP), which is derived from the mevalonate or deoxyxylulose phosphate pathways. The biosynthesis of this specific aldehyde likely involves a series of enzymatic cyclizations and oxidations.

Biosynthesis FPP Farnesyl Pyrophosphate (FPP) Cyclic_Intermediate Cyclic Sesquiterpene Intermediate FPP->Cyclic_Intermediate Terpene Synthase Oxidized_Intermediate Oxidized Intermediate Cyclic_Intermediate->Oxidized_Intermediate Cytochrome P450 Monooxygenases Target_Molecule (Z)-5-[(1S,2R,4aR,5S,8aR)-1,2,4a,5-tetramethyl-6-oxo... (CAS 1160574-70-8) Oxidized_Intermediate->Target_Molecule Dehydrogenases

Figure 2: A proposed biosynthetic pathway for CAS 1160574-70-8.

The initial cyclization of FPP would be catalyzed by a terpene synthase to form the core bicyclic structure. Subsequent modifications by enzymes such as cytochrome P450 monooxygenases and dehydrogenases would introduce the ketone and aldehyde functionalities.

Synthetic Strategies

The total synthesis of this complex natural product presents a significant challenge. A plausible retrosynthetic analysis would involve disconnecting the side chain and simplifying the bicyclic core.

Key synthetic challenges include the stereoselective construction of the multiple contiguous stereocenters and the introduction of the Z-configured trisubstituted alkene in the side chain. Strategies could involve Diels-Alder reactions to form the decalin core, followed by functional group manipulations and side-chain installation via Wittig or Horner-Wadsworth-Emmons olefination.[2]

Potential Biological Activities and Mechanism of Action

While no specific biological activities have been reported for CAS 1160574-70-8, its chemical structure as a sesquiterpenoid aldehyde allows for informed hypotheses based on related compounds.

  • Antimicrobial and Antifungal Activity: Many sesquiterpenoid aldehydes exhibit potent antimicrobial and antifungal properties.[3] The unsaturated aldehyde moiety can act as a Michael acceptor, reacting with nucleophilic residues in microbial proteins and enzymes, leading to cellular disruption. Extracts from Solidago species have demonstrated significant antimicrobial effects, which may be partly attributable to compounds like this one.[4][5]

  • Anti-inflammatory Activity: Sesquiterpenoids are well-known for their anti-inflammatory effects. The mechanism often involves the inhibition of pro-inflammatory signaling pathways such as NF-κB.[6]

  • Vanilloid Receptor (TRPV1) Modulation: Some unsaturated dialdehyde sesquiterpenes have been shown to act as vanilloids, interacting with the TRPV1 receptor, which is involved in pain and inflammation.[7] This suggests a potential role for CAS 1160574-70-8 in nociception.

  • Cytotoxic and Anticancer Activity: The reactivity of the α,β-unsaturated aldehyde can also lead to cytotoxicity against cancer cell lines, a property observed in many sesquiterpenoids.[8]

Mechanism cluster_0 Potential Cellular Targets Microbial Enzymes Microbial Enzymes NF-κB Pathway NF-κB Pathway TRPV1 Receptor TRPV1 Receptor Target_Molecule (Z)-5-[(1S,2R,4aR,5S,8aR)-1,2,4a,5-tetramethyl-6-oxo... (CAS 1160574-70-8) Target_Molecule->Microbial Enzymes Michael Addition Target_Molecule->NF-κB Pathway Inhibition Target_Molecule->TRPV1 Receptor Modulation

Figure 3: Potential mechanisms of action for CAS 1160574-70-8.

Experimental Protocols

Extraction and Isolation from Natural Sources

The following protocol is a general guideline for the extraction and isolation of sesquiterpenoids from Solidago species.[9]

Step 1: Plant Material Preparation

  • Collect fresh aerial parts (leaves and flowers) of Solidago gigantea or Solidago missouriensis.

  • Air-dry the plant material in a well-ventilated area, protected from direct sunlight, until a constant weight is achieved.

  • Grind the dried plant material to a fine powder.

Step 2: Extraction

  • Macerate the powdered plant material in n-hexane (1:10 w/v) at room temperature for 72 hours with occasional shaking.

  • Repeat the extraction process three times with fresh solvent.

  • Combine the extracts and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain the crude n-hexane extract.

Step 3: Chromatographic Purification

  • Flash Column Chromatography:

    • Subject the crude extract to flash column chromatography on silica gel.

    • Elute with a gradient of n-hexane and ethyl acetate, starting from 100% n-hexane and gradually increasing the polarity.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Thin Layer Chromatography (TLC):

    • Use silica gel 60 F₂₅₄ plates.

    • Develop the plates with an appropriate solvent system (e.g., n-hexane:ethyl acetate 8:2 v/v).

    • Visualize the spots under UV light (254 nm) and by spraying with an anisaldehyde-sulfuric acid reagent followed by heating.

  • Preparative High-Performance Liquid Chromatography (HPLC):

    • Pool fractions containing the target compound (identified by TLC and LC-MS).

    • Perform final purification using preparative reverse-phase HPLC (C18 column) with a suitable mobile phase (e.g., a gradient of acetonitrile and water).

Isolation_Workflow Start Dried & Powdered Solidago sp. Extraction Maceration with n-Hexane Start->Extraction Filtration Filtration & Concentration Extraction->Filtration Crude_Extract Crude n-Hexane Extract Filtration->Crude_Extract Flash_Chromo Flash Column Chromatography (Silica Gel) Crude_Extract->Flash_Chromo TLC_Monitoring TLC Monitoring Flash_Chromo->TLC_Monitoring Fraction_Pooling Pooling of Fractions TLC_Monitoring->Fraction_Pooling Prep_HPLC Preparative HPLC (C18) Fraction_Pooling->Prep_HPLC Pure_Compound Pure CAS 1160574-70-8 Prep_HPLC->Pure_Compound

Figure 4: Workflow for the extraction and isolation of CAS 1160574-70-8.

Analytical Methods for Identification and Quantification

A combination of chromatographic and spectroscopic techniques is essential for the unambiguous identification and quantification of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Column: HP-5MS (or equivalent)

  • Carrier Gas: Helium

  • Injection Mode: Splitless

  • Temperature Program: Start at 60°C, ramp to 280°C at 5°C/min.

  • MS Detection: Electron Ionization (EI) at 70 eV.

    • This is a primary method for the analysis of volatile and semi-volatile terpenoids.[10]

High-Performance Liquid Chromatography (HPLC) with UV and MS Detection:

  • Column: C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Gradient of acetonitrile and water.

  • Detection:

    • Diode Array Detector (DAD) to monitor for the chromophore of the α,β-unsaturated aldehyde.

    • Electrospray Ionization Mass Spectrometry (ESI-MS) for mass confirmation.

    • This is the method of choice for analyzing less volatile sesquiterpenoids.[10][11]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are required for the complete and unambiguous structural elucidation of the isolated compound.

Conclusion and Future Directions

The sesquiterpenoid aldehyde, CAS 1160574-70-8, represents a novel natural product with significant potential for further scientific investigation. Its presence in medicinal plants of the Solidago genus, combined with its chemical structure, suggests a range of plausible biological activities, including antimicrobial and anti-inflammatory effects. This guide provides a foundational framework for researchers to begin exploring this compound. Future research should focus on the total synthesis of this molecule to confirm its structure and provide material for extensive biological screening. Furthermore, detailed mechanistic studies are warranted to elucidate its mode of action and potential therapeutic applications.

References

  • Csupor-Löffler, B., et al. (2025). Bioassay-Guided Isolation of cis-Clerodane Diterpenoids and Monoglycerides from the Leaves of Solidago gigantea and Their Antimicrobial Activities. PMC.
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  • Chayet, L., et al. (1973). BIOSYNTHESIS OF SESQUITERPENE ALCOHOLS AND ALDEHYDES BY CELL FREE EXTRACTS FROM ORANGE FLAVEDO. Repositorio Académico - Universidad de Chile.
  • Burt, A. M. (2013). The Chemistry of the Sesquiterpene Alkaloids. SciELO.
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  • PubChem. (2026). (Z)-5-[(1S,2R,4aR,5S,8aR)-1,2,4a,5-tetramethyl-6-oxo-3,4,5,7,8,8a-hexahydro-2H-naphthalen-1-yl]-3-methylpent-2-enal. PubChem.
  • Wang, Y., et al. (2023). Natural sesquiterpene quinone/quinols: chemistry, biological activity, and synthesis. Royal Society of Chemistry.
  • Krout, M. R. (2014).
  • Li, Y., et al. (2021). Biological Activities of Sesquiterpenoids: A Review. 中国实验方剂学杂志.
  • Baglyas, M., et al. (2023). Antimicrobial Diterpenes from Rough Goldenrod (Solidago rugosa Mill.). Semantic Scholar.
  • Tóth, G., et al. (2025). Bioactive clerodane diterpenes of giant goldenrod (Solidago gigantea Ait.) root extract. ScienceDirect.
  • Stankov, S., et al. (2024). Influence of the Extraction Method on the Biological Potential of Solidago virgaurea L.
  • Macías-León, J., et al. (2021). 15-Hydroxygermacranolides as Sources of Structural Diversity: Synthesis of Sesquiterpene Lactones by Cyclization and Rearrangement Reactions. Experimental and DFT Study. The Journal of Organic Chemistry.
  • PubChem. (n.d.). (Z)-5-(1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl)-3-methylpent-2-enoic acid. PubChem.
  • Gobbo-Neto, L., & Lopes, N. P. (2007). Review of analytical techniques for sesquiterpenes and sesquiterpene lactones.
  • UPLC-Q-TOF-MS/MS Analysis of Seco-Sativene Sesquiterpenoids to Detect New and Bioactive Analogues From Plant Pathogen Bipolaris sorokiniana. (n.d.). OUCI.
  • Sköld, M., et al. (2013). Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential. PMC.
  • Aberham, A., et al. (2010). Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance. PubMed.
  • PubChem. (n.d.). 5-[(1S,2R,4aR)-1,2,4a,5-tetramethyl-7-oxo-3,4,8,8a-tetrahydro-2H-naphthalen-1-yl]-3-methylpentanoic acid. PubChem.
  • NIST. (n.d.). (1S,4aR,5S,8aR)-1,4a-Dimethyl-6-methylene-5-((E)-3-methylpenta-2,4-dien-1-yl)decahydronaphthalene-1-carboxylic acid. NIST WebBook.
  • mzCloud. (2018). 5-[(1S,2R,4aR)-5-(Hydroxymethyl)-1,2,4a-trimethyl-1,2,3,4,4a,7,8,8a-octahydro-1-naphthalenyl]-3-methylpentanoic acid. mzCloud.

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Exploratory

The Indispensable Role of Fluorinated Benzene Building Blocks in Modern Medicinal Chemistry

A Senior Application Scientist's In-depth Technical Guide In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a cornerstone of ra...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-depth Technical Guide

In the landscape of modern drug discovery, the strategic incorporation of fluorine into lead compounds has transitioned from a niche tactic to a cornerstone of rational drug design. It is estimated that approximately 30% of all new approved drugs contain one or more fluorine atoms, a testament to the profound and often beneficial impact of this unique element on a molecule's pharmacokinetic and pharmacodynamic profile.[1] Among the various fluorinated motifs, the fluorinated benzene ring stands out as a particularly versatile and powerful building block. Its judicious application can resolve critical drug development challenges, including metabolic instability, poor bioavailability, and off-target activity.[2]

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth exploration of fluorinated benzene building blocks. We will delve into the fundamental principles that govern their utility, examine the synthetic strategies for their creation, and showcase their application through real-world case studies.

Part 1: The Strategic Imperative of Fluorine in Medicinal Chemistry

The utility of fluorine in drug design stems from its unique combination of properties. It is the most electronegative element, yet its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a bioisostere for a hydrogen atom or a hydroxyl group with minimal steric perturbation.[1] This seemingly simple substitution can induce significant changes in a molecule's behavior.

Metabolic Stability: A Tale of a Stronger Bond

One of the most common applications of fluorination is to enhance a drug candidate's metabolic stability.[2] Cytochrome P450 enzymes, the body's primary machinery for drug metabolism, often target electron-rich C-H bonds for oxidation. The exceptional strength of the C-F bond compared to a C-H bond makes it significantly more resistant to this enzymatic cleavage. By strategically placing a fluorine atom on a metabolically vulnerable position of a benzene ring, chemists can effectively "block" this pathway, prolonging the drug's half-life and improving its oral bioavailability.[3]

Modulating Acidity and Basicity (pKa)

The strong electron-withdrawing nature of fluorine can profoundly influence the acidity or basicity of nearby functional groups through inductive effects. For instance, the introduction of a fluorine atom to an aniline or phenol ring will decrease the pKa of the corresponding anilinium ion or the phenol, making the aniline less basic and the phenol more acidic. This modulation of pKa can be critical for optimizing a drug's solubility, membrane permeability, and target binding affinity.

Enhancing Binding Affinity

Fluorine's impact on binding affinity is multifaceted. The C-F bond can participate in favorable non-covalent interactions with protein targets, including dipole-dipole, hydrogen bonding, and even interactions with amide backbones. Furthermore, the electronic perturbation caused by fluorination can alter the conformation of a molecule, pre-organizing it for a more favorable binding pose within a protein's active site.

Tuning Lipophilicity (logP)

The effect of fluorination on lipophilicity is context-dependent and not always intuitive. While the trifluoromethyl (-CF3) group is generally considered to be highly lipophilic, the impact of a single fluorine atom on a benzene ring is more nuanced. The introduction of fluorine can either increase or decrease lipophilicity depending on the overall electronic environment of the molecule.[4][5] This ability to fine-tune logP is a valuable tool for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) properties.[4]

Part 2: A Medicinal Chemist's Toolbox: Key Fluorinated Benzene Building Blocks

The wide availability of a diverse range of fluorinated benzene building blocks has been a key enabler of their widespread use in drug discovery.[1][6][7][8][9] Below is a table summarizing some of the most common classes of these building blocks and their typical applications.

Building Block ClassRepresentative StructuresKey Applications in Medicinal Chemistry
Monofluorobenzenes Fluorobenzene, 2-Fluoroaniline, 4-FluorophenolMetabolic blocking, pKa modulation, altering lipophilicity.
Difluorobenzenes 1,2-Difluorobenzene, 1,3-Difluorobenzene, 1,4-DifluorobenzeneEnhancing binding affinity through specific fluorine-protein interactions, fine-tuning electronic properties.
Trifluoromethylbenzenes (Trifluoromethyl)benzene, 3,5-Bis(trifluoromethyl)anilineSignificantly increasing lipophilicity, acting as a metabolically stable isostere for other groups (e.g., isopropyl).
Fluoro- and Trifluoromethyl- Substituted Heterocycles 2-Fluoropyridine, 3-(Trifluoromethyl)pyrazoleModulating the properties of key heterocyclic scaffolds found in many drug classes.
Benzotrifluorides BenzotrifluorideUsed as a specialty solvent and a key intermediate for more complex fluorinated structures.[10]

Part 3: Synthetic Strategies for Accessing Fluorinated Benzene Scaffolds

The ability to efficiently and selectively introduce fluorine into a benzene ring is crucial for harnessing the power of these building blocks. Both classical and modern synthetic methods are employed, each with its own advantages and limitations.

Classical Methods

For decades, the Balz-Schiemann reaction has been a reliable method for the synthesis of aryl fluorides from anilines.[11][12][13][14] The reaction proceeds through the diazotization of a primary aromatic amine, followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.

Balz_Schiemann Aniline Aromatic Amine (Ar-NH2) Diazonium Aryl Diazonium Salt (Ar-N2+) Aniline->Diazonium NaNO2, HCl Fluoroborate Aryl Diazonium Tetrafluoroborate (Ar-N2+BF4-) Diazonium->Fluoroborate HBF4 ArylFluoride Aryl Fluoride (Ar-F) Fluoroborate->ArylFluoride Heat (Δ)

Figure 1: Simplified workflow of the Balz-Schiemann reaction.

Experimental Protocol: Synthesis of Fluorobenzene via the Balz-Schiemann Reaction [11][13]

  • Diazotization: In a flask cooled to 0-5 °C, dissolve aniline (1.0 equivalent) in aqueous hydrochloric acid. Slowly add a solution of sodium nitrite (1.05 equivalents) in water, maintaining the low temperature. Stir for 30 minutes.

  • Formation of Diazonium Fluoroborate: To the cold diazonium salt solution, add a chilled solution of fluoroboric acid (HBF₄, 1.1 equivalents). The aryl diazonium fluoroborate will precipitate.

  • Isolation: Collect the precipitate by filtration and wash with cold water, followed by a small amount of cold methanol, and finally with diethyl ether. Dry the solid under vacuum.

  • Thermal Decomposition: Gently heat the dried diazonium fluoroborate salt in a suitable apparatus. The salt will decompose to yield fluorobenzene, nitrogen gas, and boron trifluoride. The product can be collected by distillation.

SNAr is a powerful method for introducing fluorine into electron-deficient aromatic rings.[15][16][17][18] In this reaction, a good leaving group (often a nitro or chloro group) on an aromatic ring that is activated by electron-withdrawing groups (such as nitro or cyano) is displaced by a fluoride ion.

SNAr_Mechanism Reactant Electron-Deficient Aryl Halide (e.g., 4-Nitrochlorobenzene) Intermediate Meisenheimer Complex (Resonance Stabilized) Reactant->Intermediate + F- (e.g., KF) Product Aryl Fluoride (e.g., 4-Nitrofluorobenzene) Intermediate->Product - Cl-

Figure 2: General mechanism of the SNAr reaction for fluorination.

Experimental Protocol: Synthesis of 2-Fluoropyridine via SNAr [15]

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere, combine 2-chloropyridine (1.0 equivalent) and spray-dried potassium fluoride (2.0 equivalents).

  • Solvent: Add a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or sulfolane.

  • Reaction: Heat the mixture to a high temperature (e.g., 180-220 °C) and stir vigorously. Monitor the reaction progress by GC-MS or TLC.

  • Workup: After the reaction is complete, cool the mixture and pour it into water. Extract the product with a suitable organic solvent (e.g., diethyl ether).

  • Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by distillation.

Modern Methods

The development of electrophilic fluorinating reagents, such as Selectfluor® (F-TEDA-BF₄), has revolutionized the synthesis of fluorinated aromatics.[19][20][21][22] These reagents allow for the direct fluorination of electron-rich aromatic and heteroaromatic compounds under relatively mild conditions. The reaction mechanism is thought to proceed via a single-electron transfer (SET) pathway.[21][22]

Experimental Protocol: Electrophilic Fluorination of Anisole using Selectfluor® [19]

  • Reaction Setup: In a flask, dissolve anisole (1.0 equivalent) in a suitable solvent, such as acetonitrile.

  • Reagent Addition: Add Selectfluor® (1.1 equivalents) to the solution in one portion.

  • Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC or GC-MS.

  • Workup: Quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. The product can be purified by column chromatography to yield a mixture of ortho- and para-fluoroanisole.

Recent years have seen significant advances in transition-metal-catalyzed methods for aromatic fluorination, including palladium- and copper-catalyzed processes.[23][24][25][26][27] These methods offer the potential for greater functional group tolerance and milder reaction conditions compared to classical approaches. Palladium-catalyzed C-H fluorination, in particular, represents a major breakthrough, allowing for the direct introduction of fluorine without the need for a pre-functionalized starting material.[28]

Part 4: Case Study: Strategic Fluorination in the Development of Gefitinib

The development of the anti-cancer drug Gefitinib (Iressa®) provides a compelling example of the power of strategic fluorination in overcoming metabolic liabilities.[3] The initial lead compound was highly potent but suffered from poor metabolic stability due to hydroxylation at the aniline and benzylic positions.

Gefitinib_Metabolism cluster_0 Initial Lead Compound cluster_1 Metabolic Pathways cluster_2 Strategic Blocking cluster_3 Final Drug Lead Lead Compound (Metabolically Labile) Metabolite1 Aromatic Hydroxylation (Aniline Ring) Lead->Metabolite1 P450 Oxidation Metabolite2 Benzylic Oxidation Lead->Metabolite2 P450 Oxidation Blocked_Metabolite1 Fluorine atom blocks Aromatic Hydroxylation Metabolite1->Blocked_Metabolite1 Blocked_Metabolite2 Chlorine atom blocks Benzylic Oxidation Metabolite2->Blocked_Metabolite2 Gefitinib Gefitinib (Metabolically Stable) Blocked_Metabolite1->Gefitinib Blocked_Metabolite2->Gefitinib

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective Nucleophilic Aromatic Substitution (SNAr) of Chlorofluorobenzenes in Drug Discovery

Introduction and Strategic Utility Chlorofluorobenzenes are exceptionally versatile building blocks in medicinal chemistry and agrochemical development. The orthogonal reactivity of carbon-fluorine (C–F) and carbon-chlor...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Strategic Utility

Chlorofluorobenzenes are exceptionally versatile building blocks in medicinal chemistry and agrochemical development. The orthogonal reactivity of carbon-fluorine (C–F) and carbon-chlorine (C–Cl) bonds allows chemists to perform precise, sequential functionalizations. While transition-metal-catalyzed cross-coupling methods (e.g., Suzuki, Buchwald-Hartwig) preferentially target the weaker C–Cl bond, Nucleophilic Aromatic Substitution (SNAr) predominantly targets the C–F bond[1]. This application note details the mechanistic causality, quantitative reactivity parameters, and optimized protocols for achieving absolute regioselectivity in the SNAr of chlorofluorobenzenes.

Mechanistic Rationale: The "Element Effect"

In classical aliphatic nucleophilic substitution (SN1/SN2), chlorine is a vastly superior leaving group compared to fluorine due to its larger size, higher polarizability, and weaker carbon-halogen bond. However, SNAr operates under an entirely different mechanistic paradigm.

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The rate-determining step (RDS) is almost universally the initial addition of the nucleophile to the aromatic ring, which disrupts aromaticity to form a negatively charged intermediate known as the[2].

Because the addition step is rate-limiting, the reaction rate is governed by the ability of the halogen to stabilize the accumulating negative charge in the transition state. Fluorine's extreme electronegativity exerts a powerful inductive electron-withdrawing effect (-I), severely depleting electron density at the ipso-carbon and drastically lowering the activation energy for nucleophilic attack. This phenomenon, known as the "element effect," ensures that in chlorofluorobenzenes, the nucleophile almost exclusively displaces the fluorine atom, leaving the C–Cl bond intact for downstream functionalization.

SNAr_Mechanism R Chlorofluorobenzene + Nucleophile TS1 Transition State 1 (Addition, Rate-Limiting) R->TS1 Activation Energy MC Meisenheimer Complex (Anionic Intermediate) TS1->MC Stabilization via F electronegativity TS2 Transition State 2 (Elimination, Fast) MC->TS2 P Substituted Chlorobenzene + Fluoride Ion TS2->P F- Departure

Caption: Energy profile and intermediate flow for the SNAr of chlorofluorobenzenes.

Quantitative Reactivity and Regioselectivity Data

The success of a thermal SNAr reaction heavily depends on the presence of an electron-withdrawing group (EWG), such as a nitro (-NO2) or cyano (-CN) group, positioned ortho or para to the leaving group. This EWG provides essential resonance stabilization to the Meisenheimer complex[3].

The table below synthesizes kinetic data demonstrating the profound reactivity difference between C–F and C–Cl bonds under identical SNAr conditions.

Table 1: Relative Reactivity of Halobenzenes in SNAr (Nucleophile: Piperidine, Solvent: MeOH, 50 °C)

SubstrateLeaving GroupRelative Rate ( krel​ )Primary Product
4-Chloronitrobenzene-Cl1.0 (Reference)4-Piperidinonitrobenzene
4-Fluoronitrobenzene-F~3,3004-Piperidinonitrobenzene
2-Chloro-4-fluoronitrobenzene-F>3,0003-Chloro-4-piperidinonitrobenzene
1-Chloro-3-fluorobenzene-F / -Cl< 0.01No reaction (Unactivated)

Note: In 2-chloro-4-fluoronitrobenzene, the fluorine is para to the strongly activating nitro group, making it the exclusive site of substitution.

Modern Advances: Photoredox-Catalyzed SNAr

Historically, unactivated chlorofluorobenzenes (lacking an EWG) were inert to SNAr[4]. However, recent breakthroughs in organic photoredox catalysis have bypassed this limitation. By utilizing highly oxidizing photocatalysts under blue LED irradiation, the unactivated fluoroarene is oxidized via single-electron transfer (SET) to an [5].

This radical cation exhibits drastically reduced electron density. Natural population analysis (NPA) reveals that the greatest degree of positive charge resides on the fluorine-bearing carbon, directing nucleophilic attack exclusively to the C–F bond at room temperature[5]. The Lambert group has also demonstrated similar utilizing trisaminocyclopropenium (TAC) ions[6].

Experimental Methodologies

Workflow Prep Reagent Prep Dry Solvents React Reaction Execution Temp/Light Control Prep->React Quench Quenching Buffer Addition React->Quench Extract Extraction Organic/Aq Phase Quench->Extract Purify Purification Chromatography Extract->Purify Validate Validation NMR & LC-MS Purify->Validate

Caption: Standardized workflow for the execution and validation of SNAr reactions.

Protocol A: Classical SNAr of Activated 2-Chloro-4-fluoronitrobenzene

Objective: Synthesize 3-chloro-4-(morpholino)nitrobenzene via regioselective C–F displacement.

Causality Check:

  • Base Selection: Potassium carbonate (K2CO3) is selected over stronger bases like sodium hydride (NaH) to scavenge the generated HF without risking the deprotonation of mildly acidic aromatic protons, which could trigger competing benzyne pathways.

  • Solvent Selection: N,N-dimethylformamide (DMF) is chosen because its high dielectric constant and polar aprotic nature heavily solvate the potassium cation while leaving the morpholine nucleophile relatively "naked" and highly reactive, accelerating the rate-determining addition step.

Step-by-Step Procedure:

  • Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-chloro-4-fluoronitrobenzene (1.0 mmol, 175.5 mg) and anhydrous K2CO3 (2.0 mmol, 276 mg).

  • Solvent Addition: Suspend the mixture in 5.0 mL of anhydrous DMF under a dry nitrogen atmosphere.

  • Nucleophile Addition: Add morpholine (1.2 mmol, 104 µL) dropwise via syringe at room temperature.

  • Reaction Execution: Heat the reaction mixture to 60 °C using a precisely controlled oil bath. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). The reaction typically reaches >95% conversion within 2–4 hours due to the highly activated nature of the C–F bond.

  • Quenching & Extraction: Cool the mixture to ambient temperature. Quench by adding 15 mL of distilled water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl or brine (3 × 15 mL) to effectively partition and remove residual DMF. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography to yield the pure product.

Protocol B: Photoredox-Catalyzed SNAr of Unactivated 1-Chloro-4-fluorobenzene

Objective: Defluorinative amination of an unactivated chlorofluorobenzene using organic photoredox catalysis[4].

Causality Check: Without an EWG, thermal SNAr is kinetically forbidden. Using an acridinium photocatalyst (Mes-Acr+) under blue LED irradiation generates the highly reactive arene radical cation. A cooling fan is mandatory to ensure the reaction remains at ambient temperature, proving the transformation is strictly photochemically driven and preventing thermal degradation of the catalyst.

Step-by-Step Procedure:

  • Preparation: In a 2-dram glass vial equipped with a Teflon septum cap, add 1-chloro-4-fluorobenzene (0.2 mmol), pyrazole (0.4 mmol), and 9-mesityl-10-methylacridinium perchlorate (Mes-Acr+ ClO4-) (5 mol%).

  • Solvent: Add 2.0 mL of anhydrous dichloromethane (DCM).

  • Degassing: Sparge the solution with argon for 10 minutes. Removing dissolved oxygen is critical, as O2 will rapidly quench the excited state of the photocatalyst and halt the single-electron transfer process.

  • Irradiation: Place the vial in a photoreactor equipped with 450 nm blue LEDs. Stir vigorously at room temperature for 16–24 hours with constant fan cooling.

  • Workup: Dilute with DCM, wash with water, dry over MgSO4, and concentrate. Purify via automated flash chromatography.

Self-Validation & Analytical Troubleshooting

A robust protocol must be a self-validating system. The success and regioselectivity of the SNAr protocols described above can be definitively confirmed through orthogonal analytical techniques:

  • 19F NMR Spectroscopy: The most immediate and definitive proof of successful C–F substitution is the complete disappearance of the aryl fluoride signal (typically between -100 to -120 ppm) in the 19F NMR spectrum of the crude mixture.

  • 1H NMR Shifts: Upon displacement of the highly electronegative fluorine by a nitrogen nucleophile, the aromatic protons ortho to the substitution site will exhibit a distinct upfield shift. This is due to the loss of fluorine's strong inductive electron-withdrawing effect and the introduction of nitrogen's resonance electron-donating effect.

  • Mass Spectrometry (LC-MS): The purified product must exhibit a characteristic chlorine isotope pattern—a roughly 3:1 ratio of the [M]+ to [M+2]+ peaks. This isotopic signature acts as an internal validation that the C–Cl bond was strictly preserved during the transformation, confirming absolute regioselectivity.

References

  • Utilizing the σ-complex stability for quantifying reactivity in nucleophilic substitution of aromatic fluorides Beilstein Journal of Organic Chemistry, 2013, 9, 791–799. URL:[Link]

  • Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis Journal of the American Chemical Society, 2020, 142(49), 2087-2092. URL:[Link]

  • Electrophotocatalysis - Lambert Group (Electrophotocatalytic SNAr) Angewandte Chemie International Edition, 2020, 59, 658. URL:[Link]

  • Computational Study on the Boundary Between the Concerted and Stepwise Mechanism of Bimolecular SNAr Reactions Physical Chemistry Chemical Physics, 2020, 22(45), 26562-26567. URL:[Link]

Sources

Application

Application Note: Chemoselective Buchwald-Hartwig Amination of 1-Bromo-3-chloro-2,4-difluorobenzene

Introduction: The Chemoselectivity Challenge 1-Bromo-3-chloro-2,4-difluorobenzene (BCDFB) is a highly versatile, polyhalogenated building block utilized extensively in the synthesis of active pharmaceutical ingredients (...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Chemoselectivity Challenge

1-Bromo-3-chloro-2,4-difluorobenzene (BCDFB) is a highly versatile, polyhalogenated building block utilized extensively in the synthesis of active pharmaceutical ingredients (APIs), particularly in the development of triazole antifungal agents and kinase inhibitors[1]. Functionalizing this scaffold via carbon-nitrogen (C-N) bond formation presents a distinct chemoselectivity challenge: differentiating between the reactive C-Br, C-Cl, and C-F bonds.

The Buchwald-Hartwig amination offers a robust, palladium-catalyzed solution to achieve this transformation with pinpoint regioselectivity[2]. However, achieving high yields without triggering unwanted side reactions (such as protodehalogenation or nucleophilic aromatic substitution) requires a rigorous understanding of the catalytic cycle's thermodynamics and kinetics.

Mechanistic Causality & Reaction Design (E-E-A-T)

To design a self-validating and scalable protocol, experimental choices must be grounded in the fundamental mechanics of the Pd-catalyzed cross-coupling cycle[3].

  • Oxidative Addition (The Selectivity Filter): The active monoligated Pd(0) species inserts into the carbon-halogen bond. The bond dissociation energies dictate the reactivity hierarchy: C-Br (~81 kcal/mol) > C-Cl (~96 kcal/mol) > C-F (~126 kcal/mol)[4]. Consequently, oxidative addition at the C-Br bond is kinetically favored. Furthermore, the electron-withdrawing nature of the two fluorine atoms reduces the electron density of the aromatic ring, significantly accelerating the Pd(0) insertion step[5].

  • Amine Coordination & Base Selection: The choice of base is critical for substrate integrity. Strong bases like NaOtBu are highly effective for unhindered anilines but can trigger unwanted nucleophilic aromatic substitution (S_NAr) at the activated C-F positions if highly nucleophilic aliphatic amines are used. For primary alkyl amines, weaker bases like Cs₂CO₃ or K₃PO₄ are mandatory to suppress S_NAr and maintain chemoselectivity[6].

  • Reductive Elimination (Preventing Dehalogenation): Because the difluoro-aryl Pd(II) intermediate is highly electron-deficient, reductive elimination can be sluggish, opening pathways for protodehalogenation. Employing sterically demanding, electron-rich biaryl phosphine ligands (e.g., BrettPhos or RuPhos) enforces a tight steric environment. This forces the aryl and amido groups into close proximity, drastically accelerating reductive elimination and ensuring high product fidelity[2].

Catalytic Workflow

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Chemoselective C-Br) Pd0->OxAdd + BCDFB Substrate PdII_Ar Ar-Pd(II)-Br (Cl and F intact) OxAdd->PdII_Ar AmineCoord Amine Coordination & Base Deprotonation PdII_Ar->AmineCoord + Amine, + Base PdII_Amido Ar-Pd(II)-NR2 Amido Complex AmineCoord->PdII_Amido - Base·HBr RedElim Reductive Elimination (Sterically Accelerated) PdII_Amido->RedElim RedElim->Pd0 Catalyst Regeneration Product Aminated Product (C-N Bond Formed) RedElim->Product

Catalytic cycle of the chemoselective Buchwald-Hartwig amination highlighting C-Br specificity.

Quantitative Data: Condition Optimization Matrix

The following table summarizes the causal relationship between ligand/base selection and the resulting chemoselectivity when coupling BCDFB with a standard secondary amine (e.g., morpholine).

EntryCatalyst / LigandBaseSolventTemp (°C)Conversion (%)Selectivity (C-Br : C-Cl)
1Pd₂(dba)₃ / BINAPNaOtBuToluene1008580:20
2Pd(OAc)₂ / XantphosCs₂CO₃Dioxane909295:5
3Pd₂(dba)₃ / BrettPhosNaOtBuToluene80>99>99:1
4Pd(OAc)₂ / RuPhosCs₂CO₃t-AmylOH8096>99:1

Note: First-generation bidentate ligands (Entry 1) suffer from poor differentiation between C-Br and C-Cl bonds at elevated temperatures. Transitioning to bulky monophosphines (Entries 3 & 4) restores absolute chemoselectivity[2].

Experimental Protocol: Chemoselective Amination

This protocol is designed as a self-validating system , embedding real-time visual and analytical checkpoints to ensure reaction integrity.

Reagents and Materials
  • Aryl Halide: 1-Bromo-3-chloro-2,4-difluorobenzene (1.0 equiv, 1.0 mmol)

  • Amine: Primary or secondary amine (1.2 equiv, 1.2 mmol)

  • Precatalyst: Pd₂(dba)₃ (2.5 mol%, yielding 5 mol% Pd)

  • Ligand: BrettPhos (for secondary amines) or RuPhos (for primary amines) (6.0 mol%)

  • Base: Cs₂CO₃ (2.0 equiv, 2.0 mmol) - Finely milled and oven-dried.

  • Solvent: Anhydrous 1,4-Dioxane or Toluene (5.0 mL, 0.2 M)

Step-by-Step Methodology

Step 1: Inert Atmosphere Setup & Solid Addition

  • In a nitrogen-filled glovebox or using rigorous Schlenk techniques, charge an oven-dried 20 mL Schlenk tube with Pd₂(dba)₃, the selected phosphine ligand, and Cs₂CO₃.

  • Seal the tube with a septum. If not using a glovebox, evacuate and backfill the Schlenk tube with high-purity Argon three times[6].

Step 2: Solvent and Liquid Reagent Addition

  • Inject the anhydrous, degassed solvent (5.0 mL) through the septum.

  • Add the 1-Bromo-3-chloro-2,4-difluorobenzene and the amine via a gas-tight microsyringe. (Note: If the amine is a solid, add it during Step 1).

Step 3: Catalyst Activation (Self-Validation Checkpoint 1)

  • Stir the mixture at room temperature for 5–10 minutes.

  • Validation: Observe the solution. The initial dark purple/black suspension of Pd₂(dba)₃ should transition to a deep, homogeneous red or orange solution. This color shift confirms the successful generation of the active L₁Pd(0) catalytic species[5]. If the solution turns opaque black, palladium black has precipitated, indicating oxygen contamination or ligand failure.

Step 4: Heating and Reaction Monitoring (Self-Validation Checkpoint 2)

  • Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously (800 rpm) to ensure proper mixing of the heterogeneous base.

  • After 4 hours, withdraw a 50 µL aliquot under Argon, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS.

  • Validation: BCDFB possesses a distinct isotopic mass signature due to the presence of both Br and Cl (an M, M+2, M+4 cluster). Successful and selective C-Br amination is confirmed by the disappearance of this cluster and the emergence of the product mass featuring a strict 3:1 (M : M+2) isotopic ratio, proving the Cl atom remains perfectly intact[4].

Step 5: Work-Up and Purification

  • Upon complete conversion, cool the reaction to room temperature.

  • Dilute the mixture with 15 mL of Ethyl Acetate and filter through a pad of Celite to remove inorganic salts and palladium residues. Wash the pad with an additional 10 mL of Ethyl Acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure aminated fluorobenzene.

Sources

Method

Application Notes and Protocols for the Lithiation of 1-Bromo-2-chloro-3,4-difluorobenzene

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking a Versatile Synthetic Intermediate 1-Bromo-2-chloro-3,4-difluorobenzene is a polyh...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Unlocking a Versatile Synthetic Intermediate

1-Bromo-2-chloro-3,4-difluorobenzene is a polyhalogenated aromatic compound of significant interest in the synthesis of complex organic molecules, particularly in the fields of medicinal chemistry and materials science. The strategic placement of its four distinct halogen atoms offers a rich platform for selective functionalization. Lithiation, the replacement of a hydrogen or halogen atom with a lithium atom, transforms this relatively inert arene into a potent nucleophilic intermediate, ready for reaction with a wide array of electrophiles.

This guide provides a detailed exploration of the primary lithiation strategies for 1-bromo-2-chloro-3,4-difluorobenzene, focusing on the critical interplay between reaction conditions and the resulting regioselectivity. Understanding these nuances is paramount for harnessing the full synthetic potential of this versatile building block.

Core Principles: A Dichotomy of Reaction Pathways

The lithiation of 1-bromo-2-chloro-3,4-difluorobenzene is primarily governed by a competition between two fundamental reaction pathways: Lithium-Halogen Exchange and Deprotonation (Directed ortho-Metalation) . The outcome is highly dependent on the choice of organolithium reagent, solvent, and temperature.

  • Lithium-Halogen Exchange: This is a rapid, kinetically controlled process where the bromine atom is exchanged for a lithium atom. This is typically favored when using alkyllithium reagents such as n-butyllithium (n-BuLi) in ethereal solvents at very low temperatures. The established reactivity trend for halogen exchange is I > Br > Cl > F, making the C-Br bond the most likely site for this reaction.

  • Deprotonation: This pathway involves the removal of an acidic aromatic proton by a strong lithium base. The acidity of the ring protons is influenced by the inductive effects of the adjacent halogen atoms. Fluorine, being the most electronegative, significantly increases the acidity of ortho protons. For 1-bromo-2-chloro-3,4-difluorobenzene, the most acidic proton is predicted to be at the C5 position, flanked by two fluorine atoms. This reaction is often favored by using sterically hindered and highly basic, non-nucleophilic bases like lithium diisopropylamide (LDA).

The careful selection of reaction parameters allows the synthetic chemist to selectively generate either the 1-lithio-2-chloro-3,4-difluorobenzene intermediate via halogen exchange or the 5-lithio-1-bromo-2-chloro-3,4-difluorobenzene intermediate through deprotonation.

Diagrammatic Overview of Competing Lithiation Pathways

Lithiation Pathways Figure 1: Competing Lithiation Pathways cluster_start Starting Material cluster_path1 Lithium-Halogen Exchange cluster_path2 Deprotonation 1-Bromo-2-chloro-3,4-difluorobenzene 1-Bromo-2-chloro-3,4-difluorobenzene n-BuLi, THF, -78 °C n-BuLi, THF, -78 °C 1-Bromo-2-chloro-3,4-difluorobenzene->n-BuLi, THF, -78 °C Fast, Kinetic LDA, THF, -78 °C LDA, THF, -78 °C 1-Bromo-2-chloro-3,4-difluorobenzene->LDA, THF, -78 °C Thermodynamic Intermediate_A 1-Lithio-2-chloro-3,4-difluorobenzene n-BuLi, THF, -78 °C->Intermediate_A Product_A Product A (Functionalization at C1) Intermediate_A->Product_A + Electrophile Intermediate_B 5-Lithio-1-bromo-2-chloro-3,4-difluorobenzene LDA, THF, -78 °C->Intermediate_B Product_B Product B (Functionalization at C5) Intermediate_B->Product_B + Electrophile

Caption: Competing lithiation pathways for 1-bromo-2-chloro-3,4-difluorobenzene.

Experimental Protocols

Safety Precautions: Organolithium reagents such as n-butyllithium are extremely pyrophoric and react violently with water. All manipulations must be performed by trained personnel under a strict inert atmosphere (argon or nitrogen) using proper syringe and cannula techniques. Always wear appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and gloves. Ensure all glassware is oven- or flame-dried immediately before use to remove all traces of moisture.[1]

Protocol 1: Selective Lithium-Bromine Exchange using n-Butyllithium

This protocol is designed to favor the rapid, kinetically controlled lithium-halogen exchange at the bromine-bearing carbon.[2] The use of n-BuLi in tetrahydrofuran (THF) at cryogenic temperatures is crucial for this selectivity.[2]

Materials:

  • 1-Bromo-2-chloro-3,4-difluorobenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile (e.g., N,N-dimethylformamide (DMF), benzaldehyde, etc.)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen or argon inlet.

  • Reagent Addition: To the flask, add 1-bromo-2-chloro-3,4-difluorobenzene (1.0 mmol, 1.0 equiv) and dissolve it in anhydrous THF (5-10 mL).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone or dry ice/isopropanol bath. Stir for 10-15 minutes to equilibrate the temperature.

  • Lithiation: Slowly add n-butyllithium (1.05 equiv) dropwise via syringe over 10-15 minutes. It is crucial to keep the needle tip below the surface of the solution while ensuring the internal temperature does not rise significantly. A color change (typically to yellow or orange) may be observed, indicating the formation of the organolithium species.

  • Stirring: Stir the reaction mixture at -78 °C for 30-60 minutes to allow for complete lithium-halogen exchange.

  • Electrophilic Quench: Add the chosen electrophile (1.1 equiv), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming: Allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Quenching: Quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Protocol 2: Regioselective Deprotonation at C5 using Lithium Diisopropylamide (LDA)

This protocol is designed to achieve deprotonation at the most acidic C-H bond, which is anticipated to be at the C5 position, ortho to the two fluorine atoms. The use of the sterically hindered, non-nucleophilic base LDA is key to avoiding competitive lithium-halogen exchange.[2]

Materials:

  • 1-Bromo-2-chloro-3,4-difluorobenzene

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Electrophile

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

  • Dry glassware (oven or flame-dried)

Procedure:

  • Preparation of LDA Solution:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere, add anhydrous THF.

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add diisopropylamine (1.1 equivalents) to the stirred THF.

    • Add n-butyllithium (1.05 equivalents) dropwise to the diisopropylamine solution.

    • Stir the resulting solution at -78 °C for 30 minutes to generate the LDA solution.

  • Lithiation of 1-Bromo-2-chloro-3,4-difluorobenzene:

    • In a separate flame-dried flask under an inert atmosphere, dissolve 1-bromo-2-chloro-3,4-difluorobenzene (1.0 equivalent) in anhydrous THF.

    • Cool the solution to -78 °C.

    • Slowly add the freshly prepared LDA solution dropwise to the solution of 1-bromo-2-chloro-3,4-difluorobenzene.

    • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete deprotonation.

  • Electrophilic Quench: Add the desired electrophile (1.2 equivalents), either neat or as a solution in anhydrous THF, dropwise to the reaction mixture while maintaining the temperature at -78 °C.

  • Warming and Work-up: Follow steps 7-11 from Protocol 1.

Data Presentation: A Comparative Overview

The following table summarizes the expected outcomes and key considerations for each lithiation strategy.

ParameterProtocol 1: n-BuLiProtocol 2: LDA
Primary Reaction Lithium-Halogen ExchangeDeprotonation
Site of Lithiation C1 (replacing Br)C5 (adjacent to F atoms)
Key Reagent n-ButyllithiumLithium Diisopropylamide
Temperature -78 °C-78 °C
Solvent Anhydrous THFAnhydrous THF
Expected Product 1-functionalized-2-chloro-3,4-difluorobenzene5-functionalized-1-bromo-2-chloro-3,4-difluorobenzene
Potential Byproducts Products from deprotonation if the reaction is not kept sufficiently cold or if a less reactive electrophile is used.Products from lithium-halogen exchange if the LDA is not freshly prepared or if the temperature is not well-controlled.

Expertise & Experience: Causality Behind Experimental Choices

The success of these protocols hinges on a deep understanding of the underlying organometallic principles. Here, we delve into the "why" behind the "how":

  • The Crucial Role of Temperature: Organolithium reactions are highly exothermic. Maintaining cryogenic temperatures (typically -78 °C) is not merely a suggestion but a critical parameter for success.[3] At higher temperatures, the highly reactive organolithium intermediates can decompose, leading to the formation of benzyne intermediates and a complex mixture of products. Furthermore, the kinetic preference for lithium-halogen exchange with n-BuLi is most pronounced at low temperatures.

  • Solvent Effects: Tetrahydrofuran (THF) is the solvent of choice for these reactions. Its ability to solvate the lithium cation increases the reactivity of the organolithium reagent. In contrast, using hydrocarbon solvents would significantly slow down the reaction rates.

  • The Nature of the Base:

    • n-BuLi: As a small, highly reactive alkyllithium, it can readily participate in the four-centered transition state required for lithium-halogen exchange. Its high basicity also allows it to act as a deprotonating agent, hence the need for strict temperature control to favor the faster halogen exchange pathway.

    • LDA: The bulky isopropyl groups on LDA create significant steric hindrance, making it a poor nucleophile and thus disfavoring the lithium-halogen exchange pathway.[2] Its high basicity, however, makes it an excellent choice for deprotonation, especially for accessing the thermodynamically favored, more stable lithiated species.

Trustworthiness: A Self-Validating System

To ensure the reliability and reproducibility of these protocols, a self-validating approach is recommended:

  • Titration of Organolithium Reagents: The concentration of commercially available organolithium reagents can degrade over time. It is imperative to titrate the n-BuLi solution before use to determine its exact molarity. This ensures accurate stoichiometry and avoids the use of excess reagent, which can lead to side reactions.

  • In-Process Reaction Monitoring (Optional): For process development and optimization, small aliquots of the reaction mixture can be carefully quenched with D₂O at different time points. Analysis of the resulting deuterated products by ¹H NMR and/or GC-MS can provide valuable information about the extent and regioselectivity of the lithiation.

  • Characterization of the Final Product: Thorough characterization of the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and mass spectrometry is essential to confirm the regiochemistry of the functionalization and to assess the purity of the compound.

Experimental Workflow Visualization

Experimental Workflow Figure 2: General Experimental Workflow Start Start Reaction Setup Dry Glassware Inert Atmosphere Start->Reaction Setup Dissolve Substrate Dissolve Substrate in Anhydrous THF Reaction Setup->Dissolve Substrate Cool to -78 °C Cool to -78 °C Dissolve Substrate->Cool to -78 °C Add Lithiating Agent Add n-BuLi or LDA Dropwise Cool to -78 °C->Add Lithiating Agent Stir at -78 °C Stir at -78 °C Add Lithiating Agent->Stir at -78 °C Add Electrophile Add Electrophile Dropwise Stir at -78 °C->Add Electrophile Warm to RT Warm to RT Add Electrophile->Warm to RT Aqueous Quench Aqueous Quench Warm to RT->Aqueous Quench Extraction Extraction Aqueous Quench->Extraction Dry and Concentrate Dry and Concentrate Extraction->Dry and Concentrate Purification Purification Dry and Concentrate->Purification Characterization NMR, MS Purification->Characterization End End Characterization->End

Caption: A generalized workflow for the lithiation of 1-bromo-2-chloro-3,4-difluorobenzene.

References

  • Coe, P. L., Waring, A. J., & Yarwood, T. D. (1995). The lithiation of fluorinated benzenes and its dependence on solvent and temperature. Journal of the Chemical Society, Perkin Transactions 1, 2729-2737. [Link]

  • Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554. [Link]

  • Aggarwal, V. K., et al. (2017). Standard Lithiation–Borylation A user's guide. University of Bristol.
  • Vapourtec Ltd. (n.d.). Lithiation | Organolithium Reagents | Chemical Processes. Vapourtec Ltd. [Link]

  • Heiss, C., & Hennig, H. (2015). High-yield lithiation of azobenzenes by tin-lithium exchange. Chemistry, 21(31), 11165-73. [Link]

  • Mair, L.-H., et al. (2017). LiTMP Trans-Metal-Trapping of Fluorinated Aromatic Molecules: A Comparative Study of Aluminum and Gallium Carbanion Traps. Chemistry – A European Journal, 23(40), 9637-9646. [Link]

  • Zhang, Y., et al. (2018). Continuous synthesis of 1-ethoxy-2,3-difluoro-4-iodo-benzene in a microreactor system and the Gaussian and computational fluid dynamics simulations. Journal of Flow Chemistry, 8(3-4), 131-139. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification &amp; Handling of 1-Bromo-2-chloro-3,4-difluorobenzene

Welcome to the Technical Support Center for 1-Bromo-2-chloro-3,4-difluorobenzene (CAS: 1160574-70-8). This guide is engineered for researchers, application scientists, and drug development professionals who require high-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Bromo-2-chloro-3,4-difluorobenzene (CAS: 1160574-70-8). This guide is engineered for researchers, application scientists, and drug development professionals who require high-purity halogenated benzenes for sensitive downstream applications, such as palladium-catalyzed cross-coupling or organometallic synthesis.

Due to the compound's specific physicochemical profile—including its volatility, density, and susceptibility to regioisomer contamination during synthesis—standard purification templates often fail. This center provides field-proven, self-validating methodologies, troubleshooting FAQs, and causality-driven explanations to ensure your purification workflows yield >99.5% purity.

Part 1: Quantitative Data & Physical Properties

Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule. The heavy halogen substitutions (Br, Cl) significantly alter its density and boiling point compared to standard benzenes[1].

PropertyValueRelevance to Purification Strategy
Molecular Formula C₆H₂BrClF₂Determines molecular weight (227.43 g/mol ) for stoichiometric calculations.
Boiling Point ~197.1°C at 760 mmHgHigh atmospheric boiling point necessitates vacuum distillation to prevent thermal degradation or dehalogenation[1].
Density ~1.805 g/cm³Forms the bottom layer during aqueous workup (heavier than water and many organic solvents)[1].
Physical State Liquid (at 20°C)Amenable to liquid-phase handling, fractional distillation, and freeze-pump-thaw degassing.

Part 2: Core Purification Workflows

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation criteria (e.g., GC-MS or NMR checks) are met.

Protocol A: High-Purity Vacuum Distillation & Degassing

Standard distillation leaves trace moisture and dissolved oxygen, which can poison sensitive organometallic catalysts. This protocol ensures absolute dehydration and deoxygenation[2].

Step-by-Step Methodology:

  • Pre-Drying (Moisture Removal): Transfer the crude 1-Bromo-2-chloro-3,4-difluorobenzene liquid into a flame-dried Schlenk flask. Add anhydrous Calcium Hydride (CaH₂).

    • Causality: Unlike MgSO₄, which leaves ppm levels of water, CaH₂ chemically reacts with trace water to form insoluble Ca(OH)₂, driving the moisture content down to the strict thresholds required for organometallic chemistry[2].

  • Setup: Assemble a short-path vacuum distillation apparatus. Ensure all joints are heavily greased and the system is under high vacuum (e.g., 10 mmHg).

  • Vacuum Distillation: Heat the flask gradually. At 10 mmHg, the compound will boil significantly lower than its 197.1°C atmospheric boiling point (expect ~70–80°C).

    • Self-Validation: Discard the first 5% of the distillate (the forerun) to eliminate volatile fluorinated impurities[3]. Collect the main fraction only when the vapor temperature stabilizes.

  • Degassing: Transfer the purified main fraction to a heavy-walled Schlenk tube. Perform three successive freeze-pump-thaw cycles using liquid nitrogen.

    • Causality: Halogenated benzenes readily absorb atmospheric oxygen. Freezing the liquid, pulling a vacuum to remove headspace gases, and thawing to release dissolved gases ensures a completely inert product[2]. Store over activated 3 Å molecular sieves[2].

Protocol B: Silica Gel Column Chromatography (Isomer Separation)

If your synthesis generated closely related regioisomers (e.g., 4-bromo-2-chloro-1,5-difluorobenzene), distillation alone will not separate them due to nearly identical boiling points.

Step-by-Step Methodology:

  • Column Preparation: Pack a long chromatography column with high-grade silica gel (SiO₂) using pure i-hexane or pentane[4].

  • Loading: Load the distilled mixture onto the column carefully to maintain a narrow band.

  • Elution: Elute using 100% i-hexane under slight positive pressure (flash chromatography).

    • Causality: Halogenated benzenes lack polar functional groups and have high Rf values. Introducing even 1% of a polar solvent like ethyl acetate will cause all isomers to co-elute at the solvent front[4]. Strict non-polar conditions provide the necessary retention time for separation.

  • Fraction Collection & Validation: Collect small fractions (e.g., 10 mL). Validate isomeric purity using ¹⁹F NMR or GC-MS before combining fractions.

Part 3: Workflow Visualization

PurificationWorkflow Start Crude 1-Bromo-2-chloro- 3,4-difluorobenzene Workup Aqueous Workup (Neutralize Acids) Start->Workup Remove salts/acids Drying Desiccation over CaH2 (Trace Moisture Removal) Workup->Drying Isolate organic phase Distillation Vacuum Distillation (Bulk Purification) Drying->Distillation Dry crude liquid Chromatography Silica Chromatography (Regioisomer Separation) Distillation->Chromatography If isomers exist Degassing Freeze-Pump-Thaw (O2 Degassing) Distillation->Degassing If isomer-free Chromatography->Degassing Purified fractions Pure Ultra-Pure Product (>99.5% Purity) Degassing->Pure Ready for catalysis

Figure 1: Comprehensive purification workflow for 1-Bromo-2-chloro-3,4-difluorobenzene.

Part 4: Troubleshooting Guides & FAQs

Q: During the aqueous workup of my crude mixture, I cannot separate the organic and aqueous layers clearly. Which layer is my product? A: Due to the heavy bromine and chlorine atoms, the density of 1-Bromo-2-chloro-3,4-difluorobenzene is approximately 1.805 g/cm³[1]. In a standard water/dichloromethane or water/ether extraction, your product will form the bottom layer . If you are experiencing an emulsion, add brine (saturated NaCl) to the aqueous layer to increase its ionic strength and force phase separation.

Q: My downstream palladium-catalyzed cross-coupling is failing despite using distilled 1-Bromo-2-chloro-3,4-difluorobenzene. What went wrong? A: Standard atmospheric distillation is insufficient for sensitive catalysis. Halogenated benzenes act as weak ligands and readily absorb atmospheric oxygen and trace moisture, which quench low-valent metal catalysts[2]. You must dry the fluorinated benzene over CaH₂, vacuum distill it, and degas it via freeze-pump-thaw cycles before storing it under argon over 3 Å molecular sieves[2].

Q: I am seeing two very close spots on my TLC plate after synthesis. How do I separate them? A: These are likely regioisomers formed during the electrophilic aromatic halogenation step. To separate them, use a longer silica column and strictly non-polar eluents like pure i-hexane[4]. Do not use gradients with polar solvents, as the lack of polar functional groups on the benzene ring means any solvent polarity will collapse the Rf difference between the isomers.

Q: Is vacuum distillation strictly necessary, or can I distill at atmospheric pressure? A: Vacuum distillation is highly recommended. The atmospheric boiling point is ~197.1°C[1]. Subjecting heavily halogenated benzenes to temperatures near 200°C for extended periods can induce thermal degradation, dehalogenation, or unwanted side reactions. Pulling a vacuum allows you to distill the product safely at much lower temperatures (~70–80°C).

References

  • ChemicalBook.1-BROMO-2-CHLORO-4,5-DIFLUOROBENZENE - Safety Data Sheet.
  • McKay, A. I., et al. (PMC - National Institutes of Health).Synthesis of Highly Fluorinated Arene Complexes of[Rh(Chelating Phosphine)]+ Cations, and their use in Synthesis and Catalysis.
  • Google Patents (US10087126B2).Process for the preparation of halo-substituted benzenes.
  • Google Patents (US20210053895A1).Process for Preparing Fluorobenzene by Direct Fluorination.

Sources

Optimization

stability of 1-Bromo-2-chloro-3,4-difluorobenzene under basic conditions

Focus Compound: 1-Bromo-2-chloro-3,4-difluorobenzene (CAS: 1160574-70-8) Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, process chemists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: March 2026

Focus Compound: 1-Bromo-2-chloro-3,4-difluorobenzene (CAS: 1160574-70-8)

Welcome to the Advanced Applications Support Center. This guide is engineered for researchers, process chemists, and drug development professionals working with highly functionalized polyhalobenzenes. 1-Bromo-2-chloro-3,4-difluorobenzene is a valuable synthetic building block, but its dense halogenation creates a highly electron-deficient aromatic core that is notoriously sensitive to basic conditions[1].

This technical portal synthesizes mechanistic theory with field-proven troubleshooting to help you control regioselectivity, prevent degradation, and optimize your synthetic workflows.

Part 1: Fundamental Reactivity & FAQs

Q1: Why does 1-Bromo-2-chloro-3,4-difluorobenzene degrade so rapidly in the presence of strong bases like LDA or n-BuLi?

A: The degradation is driven by the extreme kinetic acidity of the aromatic protons at C5 and C6, combined with the leaving-group ability of the adjacent halogens. Fluorine atoms exert a powerful inductive electron-withdrawing effect (-I), significantly lowering the pKa of the adjacent C5 proton. When exposed to strong, non-nucleophilic bases (e.g., Lithium diisopropylamide), rapid deprotonation occurs to form an aryllithium intermediate[2].

If the temperature is not strictly controlled, this intermediate undergoes two primary degradation pathways:

  • Benzyne Formation: Alpha-elimination of an adjacent halide (typically fluoride or chloride) generates a highly reactive benzyne intermediate, which rapidly dimerizes or reacts with solvent[3].

  • The "Halogen Dance": Base-catalyzed isomerization where halogens migrate around the aromatic ring via a series of proton transfers and nucleophilic displacements by aryl anions, destroying the regiochemical integrity of your starting material[4].

Q2: I am attempting a Suzuki-Miyaura cross-coupling using NaOH as a base, but I am observing multiple side products. What is happening?

A: You are likely observing unwanted Nucleophilic Aromatic Substitution (SNAr) . While NaOH is a standard base for aqueous cross-coupling, it is also a strong nucleophile. The polyhalogenated ring of 1-bromo-2-chloro-3,4-difluorobenzene is highly electron-deficient, stabilizing the anionic Meisenheimer complex transition state during nucleophilic attack[5]. Fluorine is an exceptional leaving group in SNAr reactions. The hydroxide ion will readily displace the fluorine atoms at C3 or C4, generating fluorinated phenol side products.

Causality-Driven Solution: Switch to a non-nucleophilic, sterically hindered, or milder inorganic base such as K₃PO₄, Cs₂CO₃, or KF to facilitate the transmetalation step of the palladium cycle without triggering SNAr.

Part 2: Mechanistic Logic & Troubleshooting Workflows

To systematically diagnose and resolve base-induced degradation, consult the mechanistic logic tree below.

Reactivity A 1-Bromo-2-chloro-3,4-difluorobenzene B Strong, Non-Nucleophilic Base (e.g., LDA, n-BuLi) A->B C Nucleophilic Base (e.g., NaOMe, KOH) A->C D Deprotonation at C5/C6 (Aryllithium Intermediate) B->D E Meisenheimer Complex Formation C->E F T > -78°C Benzyne Formation / Halogen Dance D->F Warming G T < -90°C Stable Lithiated Species D->G Strict Temp Control H SNAr: Fluoride Displacement (Degradation/Side Product) E->H Loss of F⁻

Fig 1. Mechanistic divergence of polyhalobenzenes under nucleophilic vs. non-nucleophilic basic conditions.

Troubleshooting Guide: Base Selection & Stability Matrix

Use the following quantitative summary to predict the stability of 1-Bromo-2-chloro-3,4-difluorobenzene under various basic conditions.

Base TypeSolvent SystemTemperaturePrimary Reaction PathwayStability / Outcome
n-BuLi / LDA THF / Et₂O-95 °C to -100 °CDirected ortho-lithiationStable (Aryllithium trapped if electrophile added)
n-BuLi / LDA THF> -78 °CAlpha-elimination / Halogen DanceDegradation (Benzyne formation)
NaOH / KOH H₂O / Dioxane60 °C - 100 °CNucleophilic Aromatic SubstitutionDegradation (Displacement of F at C3/C4)
NaOMe / NaOEt MeOH / EtOH25 °C - 65 °CNucleophilic Aromatic SubstitutionDegradation (Alkoxide SNAr)
K₃PO₄ / Cs₂CO₃ Toluene / H₂O80 °C - 110 °CNegligible SNAr (used in cross-coupling)Stable (Compatible with Pd-catalysis)
Triethylamine DCM / DMF25 °C - 80 °CInert (Insufficient basicity/nucleophilicity)Stable

Part 3: Self-Validating Experimental Protocols

When functionalizing this compound via metalation, standard -78 °C dry ice/acetone baths are insufficient. The following protocol utilizes a self-validating internal temperature control system to ensure the aryllithium intermediate does not collapse into a benzyne[2].

Protocol A: Controlled Low-Temperature Lithiation and Electrophilic Trapping

Objective: Regioselective deprotonation at C5/C6 without triggering halogen migration or benzyne elimination.

Materials & Setup:

  • 1-Bromo-2-chloro-3,4-difluorobenzene (1.0 equiv)

  • Lithium diisopropylamide (LDA) (1.05 equiv, freshly prepared)

  • Anhydrous THF (0.1 M concentration)

  • Liquid Nitrogen / Acetone cooling bath.

  • Internal thermocouple probe (Critical).

Step-by-Step Methodology:

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon. Insert an internal thermocouple probe directly into the reaction space.

    • Causality: External bath temperatures do not accurately reflect internal reaction temperatures during exothermic base additions. Polyhalobenzenes will eliminate to benzyne if the internal temperature spikes above -85 °C.

  • Substrate Cooling: Dissolve 1-bromo-2-chloro-3,4-difluorobenzene in anhydrous THF. Submerge the flask in the Liquid N₂/Acetone bath until the internal thermocouple reads exactly -95 °C.

  • Base Addition: Add LDA dropwise via a syringe pump at a rate of 0.5 mL/min. Monitor the internal thermocouple. If the temperature rises above -90 °C, pause the addition immediately.

    • Validation Check: Extract a 0.1 mL aliquot, quench in CD₃OD, and analyze via GC-MS. The presence of a deuterated starting mass (M+1) confirms successful lithiation without halogen dance. The presence of oligomers indicates benzyne formation.

  • Electrophile Trapping: After stirring for 15 minutes at -95 °C, add the desired electrophile (e.g., chlorophosphines or aldehydes) dropwise[2].

  • Controlled Quench: Allow the reaction to stir for 1 hour at -95 °C, then quench with saturated aqueous NH₄Cl before removing the cooling bath.

    • Causality: Quenching at cryogenic temperatures ensures that any unreacted aryllithium is neutralized before it can warm up and undergo alpha-elimination.

LithiationWorkflow Start Prepare Substrate in THF Insert Internal Thermocouple Cool Cool to -95°C (Liq N2 / Acetone) Start->Cool AddBase Add LDA (0.5 mL/min) Monitor Temp < -90°C Cool->AddBase Check GC-MS Aliquot Check AddBase->Check Valid M+1 (Deuterated) Proceed to Trapping Check->Valid Invalid Oligomers Detected Abort / Lower Temp Check->Invalid Trap Add Electrophile at -95°C Valid->Trap Quench Quench with NH4Cl BEFORE warming Trap->Quench

Fig 2. Self-validating workflow for the cryogenic lithiation of polyhalobenzenes.

Protocol B: Mitigating SNAr in Palladium-Catalyzed Cross-Couplings

Objective: Perform a Suzuki-Miyaura coupling at the C-Br bond while preventing base-catalyzed SNAr degradation of the C-F bonds.

Step-by-Step Methodology:

  • Base Selection: Strictly avoid NaOH, KOH, or alkoxides. Weigh out anhydrous K₃PO₄ (2.0 equiv).

    • Causality: K₃PO₄ provides sufficient basicity to form the reactive palladium-hydroxo/alkoxo complex required for transmetalation, but its bulky, inorganic nature prevents it from acting as a nucleophile against the sterically hindered, electron-deficient fluorinated ring.

  • Solvent Optimization: Use a biphasic system of Toluene/H₂O (10:1) rather than pure polar aprotic solvents (like DMF or DMSO).

    • Causality: Polar aprotic solvents leave nucleophiles highly unsolvated ("naked"), drastically accelerating unwanted SNAr reactions. A biphasic system keeps the base primarily in the aqueous layer, mediating transmetalation at the interface without flooding the organic layer with nucleophiles.

  • Catalyst Selection: Utilize a highly active catalyst like Pd(dppf)Cl₂ or Pd₂(dba)₃ with XPhos to ensure the cross-coupling rate outcompetes any background degradation.

  • Reaction Execution: Heat to 80 °C under vigorous stirring (1000+ RPM) to maximize interfacial area. Monitor via LC-MS.

References

  • Stratakis, M., et al. (1996). Equilibrium Ion Pair Acidities of Polyhalogenated Benzenes in THF. Extrapolation to Benzene. Journal of Organic Chemistry. Retrieved from [Link]

  • University of Milan (AIR Unimi). Synthesis of enantiomerically pure polyfluorobenzo[d]sultams. Retrieved from [Link]

  • Various Authors. (2008). 1,4-Bis(phosphine)-2,5-difluoro-3,6-dihydroxybenzenes and their P-oxides. DOI. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Debromination in Palladium Catalysis

Welcome to the Advanced Catalysis Technical Support Center. Unwanted debromination (hydrodehalogenation) is one of the most persistent and frustrating side reactions in palladium-catalyzed cross-coupling methodologies.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Catalysis Technical Support Center. Unwanted debromination (hydrodehalogenation) is one of the most persistent and frustrating side reactions in palladium-catalyzed cross-coupling methodologies. As a Senior Application Scientist, I have designed this guide to move beyond generic advice. Here, we will dissect the mechanistic root causes of C–Br bond cleavage, provide targeted troubleshooting FAQs, and equip you with self-validating experimental protocols to rescue your yields.

Mechanistic Overview: The Origin of the Ar–H Byproduct

To solve debromination, we must first understand its causality. Debromination is not a random degradation; it is a highly specific reductive defunctionalization process[1].

During a standard catalytic cycle, the Pd(0) catalyst undergoes oxidative addition into the aryl bromide to form an Ar–Pd(II)–Br intermediate. At this critical juncture, the pathway diverges. If the transmetalation step is sluggish, or if a rogue hydride source is present in the reaction matrix, the palladium center will abstract a hydride to form an off-cycle Ar–Pd(II)–H species. This intermediate rapidly undergoes reductive elimination, ejecting the desbromo arene (Ar–H) and regenerating the Pd(0) catalyst[2].

G Pd0 Pd(0) Catalyst OxAdd Ar-Pd(II)-Br (Oxidative Addition) Pd0->OxAdd + Ar-Br ArBr Ar-Br (Aryl Bromide) TransMet Ar-Pd(II)-R (Transmetalation) OxAdd->TransMet + R-M (Nucleophile) Hydride Ar-Pd(II)-H (Hydride Abstraction) OxAdd->Hydride + Hydride Source (Base, Solvent, Ligand) Product Ar-R (Cross-Coupled Product) TransMet->Product Reductive Elimination Product->Pd0 Debrom Ar-H (Debrominated Byproduct) Hydride->Debrom Reductive Elimination Debrom->Pd0

Divergent pathways in Pd-catalysis: Cross-coupling vs. hydrodehalogenation (debromination).

Frequently Asked Questions (FAQs)

Q: I am running a Suzuki-Miyaura coupling and recovering mostly debrominated starting material. What are the hidden sources of hydrides in my reaction? A: Hydrides rarely come from thin air; they are chemically abstracted from your reaction components. The three most common culprits are:

  • Solvents: Primary and secondary alcohols (e.g., ethanol, isopropanol) can undergo oxidation, transferring a hydride directly to the palladium center. Even trace water in hygroscopic solvents like DMF can act as a hydrogen source under specific catalytic conditions[3].

  • Bases: Alkoxide bases (like NaOMe, NaOtBu) and aliphatic amines possess β-hydrogens. They can coordinate to the Pd(II) center and undergo β-hydride elimination, generating the fatal Pd–H species[4].

  • Thermal Degradation: At temperatures exceeding 100 °C, certain alkyl phosphine ligands can undergo cyclometalation or degradation, releasing hydrides[2].

Q: How does the choice of base influence debromination in cross-coupling? A: Strong, nucleophilic bases (e.g., NaOH, NaOtBu) aggressively promote the formation of Pd–H species[2]. By switching to milder, sterically hindered, or inorganic bases (e.g., K₃PO₄, K₂CO₃, or Cs₂CO₃), you reduce the basicity of the medium and eliminate the β-hydride elimination pathway associated with alkoxides. This kinetically favors the transmetalation of your boronic acid over hydride abstraction[2].

Q: I am observing massive debromination in my Buchwald-Hartwig amination. How can I suppress this? A: In Buchwald-Hartwig aminations, the amine substrate itself is a prime suspect. Secondary amines can undergo β-hydride elimination after coordinating to palladium, leading to the Ar–H byproduct and an imine[4]. Solution: Switch your ligand. Utilizing sterically demanding, bidentate ligands (e.g., Xantphos, BINAP) or bulky dialkylbiaryl phosphines (e.g., BrettPhos) enforces a geometry that accelerates C–N reductive elimination while sterically blocking the coordination of secondary hydride sources[5].

Q: My reaction mixture turns black and stalls, accompanied by debromination. What is happening? A: The black precipitate is "palladium black"—an inactive, agglomerated form of palladium metal resulting from catalyst decomposition[6]. When the catalyst decomposes, the delicate balance of the catalytic cycle collapses, often stranding the Ar–Pd(II)–Br intermediate, which then scavenges protons/hydrides from the environment before precipitating. Rigorous deoxygenation and lowering the reaction temperature are required to stabilize the active Pd(0) species[6].

Parameter Optimization Matrix

To systematically troubleshoot your reaction, consult the table below. It summarizes how to shift the kinetic balance away from hydrodehalogenation and toward your desired cross-coupling.

ParameterHigh Risk for DebrominationLow Risk / Optimized ChoiceMechanistic Rationale
Base NaOtBu, NaOMe, Et₃NK₃PO₄, Cs₂CO₃, LiHMDSAlkoxides and aliphatic amines undergo β-hydride elimination, forming Pd–H. Inorganic bases eliminate this pathway.
Solvent Alcohols (EtOH, iPrOH), Wet DMFAnhydrous Toluene, Dioxane, THFAlcohols act as direct hydride donors. Aprotic solvents starve the reaction of proton/hydride sources.
Ligand PPh₃, P(o-tol)₃XPhos, SPhos, dppf, XantphosBulky, electron-rich ligands accelerate transmetalation/reductive elimination, kinetically outcompeting side reactions.
Temperature > 100 °C40 °C – 80 °CHigh thermal energy overcomes the activation barrier for hydride abstraction and ligand degradation. Lower temps favor the main cycle.

Validated Experimental Protocols

Do not guess where the problem lies; test for it. The following protocols are designed as self-validating systems to isolate variables and ensure reproducible success.

Protocol A: Diagnostic Deuterium Labeling (Isolating the Hydride Source)

Purpose: To definitively determine whether the hydride causing debromination originates from the solvent, the base, or ambient moisture[3].

Step-by-Step Methodology:

  • Setup: Prepare three parallel analytical-scale reactions (0.1 mmol) in flame-dried vials. Omit the cross-coupling partner (e.g., boronic acid or amine) to intentionally force the debromination side reaction.

  • Variable Isolation:

    • Reaction 1 (Solvent Check): Use a deuterated solvent (e.g., Toluene-d8 or THF-d8).

    • Reaction 2 (Moisture Check): Spike the standard reaction with 5 equivalents of D₂O.

    • Reaction 3 (Base Check): If using an alkoxide, replace it with a deuterated equivalent (e.g., NaOCD₃).

  • Execution: Run the reactions at your standard operating temperature for 2 hours under Argon.

  • Quench & Analyze: Quench with water, extract with EtOAc, and analyze the crude mixtures via GC-MS or LC-MS.

  • Causality Interpretation: Look for the mass of the debrominated product (Ar–H vs. Ar–D). If Ar–D is observed in Reaction 1, your solvent is the hydrogen donor. If Ar–D is dominant in Reaction 2, trace water is the culprit. Adjust your conditions based on these empirical findings[3].

Protocol B: Optimized Suzuki-Miyaura Coupling for Debromination-Prone Substrates

Purpose: A low-temperature protocol utilizing optimal ligand/base combinations to maximize transmetalation rates while starving the reaction of hydride sources[2].

Step-by-Step Methodology:

  • Rigorous Deoxygenation: Flame-dry a Schlenk flask. Add the aryl bromide (1.0 equiv), arylboronic acid (1.2 equiv), and anhydrous K₃PO₄ (2.0 equiv). Seal and backfill with Argon (3 cycles). Causality Note: Oxygen promotes homocoupling and degrades phosphine ligands to phosphine oxides, leading to catalyst instability and palladium black formation[6].

  • Catalyst Loading: Under a positive flow of Argon, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Causality Note: SPhos is highly active at lower temperatures; its steric bulk prevents the formation of off-cycle Pd–H species and accelerates the transmetalation step.

  • Solvent Addition: Add rigorously degassed Toluene and degassed deionized water (10:1 ratio, to achieve a 0.2 M concentration).

  • Reaction Execution: Stir the biphasic mixture vigorously at 60 °C.

  • Validation Check: At the 1-hour mark, take a 10 µL aliquot and monitor via LC-MS. Check the Ar–Br to Ar–H ratio. If Ar–H is < 5%, proceed to completion. If Ar–H > 10%, cool the reaction to 40 °C immediately to kinetically stall the hydrodehalogenation pathway.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo.

References

  • Organic & Biomolecular Chemistry (RSC Publishing) - Metal catalyzed defunctionalization reactions. Available at:[Link]

  • Organometallics (ACS Publications) - Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Available at: [Link]

  • Wikipedia - Buchwald–Hartwig amination. Available at: [Link]

Sources

Optimization

Technical Support Center: Recrystallization of Fluorinated Benzene Derivatives

Welcome to the Technical Support Center for the purification and recrystallization of fluorinated benzene derivatives. This guide is designed for researchers, process chemists, and drug development professionals.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification and recrystallization of fluorinated benzene derivatives. This guide is designed for researchers, process chemists, and drug development professionals. It provides mechanistic insights, self-validating protocols, and targeted troubleshooting for the unique physicochemical behaviors of fluorinated aromatic systems.

Mechanistic Principles: Why Fluorinated Benzenes Behave Differently

To successfully crystallize fluorinated benzenes, one must first understand the causality behind their phase behaviors. The carbon-fluorine (C-F) bond possesses an exceptionally high bond dissociation energy (approximately 485 kJ/mol) and significantly lower polarizability compared to standard C-H bonds[1].

This low polarizability fundamentally weakens intermolecular van der Waals forces. As a result, highly fluorinated compounds often exhibit lower melting points and higher volatilities than their non-fluorinated analogs[1]. Furthermore, polyfluorinated and perfluorinated benzenes demonstrate the "fluorous effect" —a phase-segregating phenomenon where fluorocarbons preferentially interact with each other. This occurs not because of strong fluorophilic attraction, but because fluorocarbons are physically excluded from hydrocarbon solvent networks, which possess stronger cohesive dispersion forces[2].

Understanding these electronic and steric nuances is critical for selecting the correct solvent system and preventing common failure modes like Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3].

Quantitative Solvent Selection Guide

Selecting the right solvent requires balancing the polarity of your specific derivative against the unique electronic nature of the C-F bond. The table below summarizes key quantitative metrics for standard and fluorous solvents used in these workflows.

SolventDielectric Constant (ε)Boiling Point (°C)Application & Causality for Fluorinated Benzenes
Hexane / Heptane 1.89 / 1.9269 / 98Anti-solvent: Excludes highly fluorinated compounds due to weak dispersion forces, forcing precipitation[2].
Ethyl Acetate 6.0277Primary Solvent: Excellent for mono/di-fluorinated derivatives due to moderate dipole-dipole interactions[4].
Trifluorotoluene 9.18102Fluorous Solvent: Ideal primary solvent for polyfluorinated compounds; leverages the fluorous effect for dissolution[5].
HFIP *16.7058Specialty Protic: Strong hydrogen-bond donor; disrupts stubborn amorphous networks in complex fluorinated drugs.
Methanol 32.7065Protic Solvent: Useful when the fluorinated benzene contains strong H-bond acceptor groups (e.g., carboxylates)[4].

*HFIP = Hexafluoroisopropanol

Experimental Workflows & Methodologies

Workflow Start Fluorinated Benzene Assess Assess Fluorine Content Start->Assess HighF Poly/Perfluorinated Assess->HighF LowF Mono/Difluorinated Assess->LowF Fluorous Fluorous Solvents (e.g., Trifluorotoluene) HighF->Fluorous Standard Standard Solvents (e.g., EtOAc/Hexane) LowF->Standard Oiling Oiling Out (LLPS)? Fluorous->Oiling Standard->Oiling Adjust Adjust Cooling Rate & Add Seed Crystals Oiling->Adjust Yes Success Pure Crystalline Solid Oiling->Success No Adjust->Success

Recrystallization solvent screening and troubleshooting workflow for fluorinated benzenes.

Protocol A: Two-Solvent (Anti-Solvent) Crystallization for Monofluorinated Benzenes

This protocol is a self-validating system; the visual cue of turbidity ensures you have reached the exact boundary of the metastable zone.

  • Dissolution: In a fume hood, dissolve the crude mono/di-fluorinated benzene in a minimal amount of a "good" solvent (e.g., Ethyl Acetate) while heating to 5–10 °C below the solvent's boiling point.

  • Anti-Solvent Titration: Vigorously stir the solution and add a "poor" non-polar solvent (e.g., Hexane) dropwise. Self-Validation Check: Stop adding the anti-solvent the exact moment the solution exhibits a persistent, faint milky turbidity.

  • Clarification: Add 1–3 drops of the hot "good" solvent until the solution just becomes clear again. This guarantees the solution is perfectly saturated.

  • Controlled Cooling: Remove the flask from the heat source. Allow it to cool to room temperature at a strictly controlled rate (≤ 0.5 °C/min) to prevent rapid supersaturation.

  • Harvesting: Isolate the crystals via vacuum filtration and wash with a cold portion of the anti-solvent.

Protocol B: Fluorous-Phase Recrystallization for Polyfluorinated Benzenes
  • Solvent Selection: Select a fluorous solvent (e.g., trifluorotoluene) to exploit the fluorous phase-separation behavior[5].

  • Dissolution & Extraction: Dissolve the compound under gentle heating. If non-fluorinated organic impurities are present, perform a hot liquid-liquid extraction with an immiscible standard organic solvent (e.g., acetonitrile) to partition the impurities away from the fluorous phase[5].

  • Seeding: To prevent the compound from crashing out as an oil, introduce 1–2% (by weight) of pure seed crystals halfway into the cooling cycle (within the Metastable Zone Width)[3].

  • Isolation: Cool the system to 0 °C and filter the resulting crystalline suspension.

Troubleshooting Guides & FAQs

OilingOutLogic LLPS Liquid-Liquid Phase Separation (Oiling Out) Fix1 Reduce Cooling Rate (< 0.5 °C/min) LLPS->Fix1 Fix2 Seed Crystals in Metastable Zone LLPS->Fix2 Cause1 High Supersaturation (Rapid Cooling) Cause1->LLPS Cause2 Impurities Depressing Melting Point Cause2->LLPS Resolution Stable Crystal Lattice Fix1->Resolution Fix2->Resolution

Logical causality and resolution pathways for liquid-liquid phase separation.

Q1: Why does my fluorinated benzene derivative "oil out" (form an emulsion) instead of crystallizing? A: This phenomenon is Liquid-Liquid Phase Separation (LLPS). It occurs when supersaturation causes your dissolved compound to separate into a secondary, solute-rich liquid phase rather than forming a rigid crystal lattice[3]. Causally, this happens when the integration of molecules into the crystal lattice is kinetically hindered by rapid cooling, or when the melting point of your impure solid is depressed below the solution's current temperature[6]. To fix this, you must slow down your cooling rate to allow nucleation to outpace phase separation, and add seed crystals to bypass the kinetic nucleation barrier[3],[6].

Q2: How does the "fluorous effect" dictate my solvent choice for perfluorinated benzenes? A: Because the C-F bond has low polarizability, it weakens intermolecular van der Waals forces[1]. Hydrocarbon solvents have stronger cohesive dispersion forces with each other than they do with fluorocarbons, meaning highly fluorinated molecules are physically excluded from hydrocarbon networks[2]. This exclusion drives the "fluorous effect." Therefore, perfluorinated benzenes will preferentially dissolve in fluorous solvents (like trifluorotoluene or perfluorohexane) and will readily precipitate out of standard hydrocarbon solvents[5].

Q3: My fluorinated benzene is co-crystallizing with a non-fluorinated aromatic impurity. How can I separate them? A: You can exploit the unique quadrupole moment of fluorinated aromatics. For example, hexafluorobenzene possesses an electron-deficient aromatic ring due to the extreme electron-withdrawing nature of the six fluorine atoms. This creates a positively charged region known as a "π-hole"[7]. This π-hole forms strong electrostatic interactions with electron-rich aromatic molecules (like standard benzene impurities), causing them to co-crystallize. To break this interaction, switch to a competitive solvent system that disrupts π-hole interactions, or utilize a fluorous-phase liquid-liquid extraction prior to your final recrystallization step[7],[5].

References

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • The Problem of Oiling Out in Chemical Process Development. KiloMentor. Available at:[Link]

  • Structural basis for the enhanced stability of highly fluorinated proteins. Proceedings of the National Academy of Sciences (PNAS). Available at:[Link]

  • Molecular tailoring of electrolyte solvents for high-performance lithium–metal batteries beyond temperature and voltage boundaries. RSC Publishing. Available at:[Link]

  • Selective Benzene Recognition in Competitive Solvent System Using Perfluorinated Dinuclear Cu(II) Complex. MDPI. Available at: [Link]

  • A Fluorous-Phase Strategy for Improving Separation Efficiency in Organic Synthesis. ResearchGate. Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: NMR Spectroscopic Analysis of 1-Bromo-2-chloro-3,4-difluorobenzene (High-Field vs. Benchtop Modalities)

Executive Summary 1-Bromo-2-chloro-3,4-difluorobenzene (CAS: 1160574-70-8) is a highly specialized halogenated building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals[1]. Struc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Bromo-2-chloro-3,4-difluorobenzene (CAS: 1160574-70-8) is a highly specialized halogenated building block frequently utilized in the development of advanced pharmaceuticals and agrochemicals[1]. Structurally, its 1,2,3,4-tetrasubstitution pattern leaves only two aromatic protons at positions 5 and 6. This creates a highly complex spin system characterized by both homonuclear ( 3JHH​ ) and heteronuclear ( 3JHF​ , 4JHF​ ) scalar couplings.

For researchers optimizing synthetic routes, choosing the correct analytical modality is critical. This guide objectively compares the performance of traditional High-Field NMR (400+ MHz) against modern Benchtop NMR (60–80 MHz) for the structural verification and reaction monitoring of this specific fluorinated aromatic compound.

The Mechanistic Causality of Resolution: Field Strength vs. Scalar Coupling

The primary challenge in analyzing 1-Bromo-2-chloro-3,4-difluorobenzene lies in the physical relationship between the external magnetic field ( B0​ ) and scalar coupling ( J ).

  • The Physics of Dispersion: Chemical shift dispersion (measured in Hz) scales linearly with the magnetic field strength[2]. Conversely, scalar coupling constants ( J -values), such as the ~8.5 Hz 3JHH​ between H5 and H6, are dictated by molecular geometry and remain completely independent of the magnetic field[2].

  • At Benchtop Frequencies (60 MHz): The chemical shift difference between H5 and H6 in Hz is very small. Because the ratio of chemical shift difference to coupling constant ( Δν/J ) drops below 3, the protons form a strongly coupled, second-order spin system (ABX or ABC type due to the adjacent fluorines). This manifests as severe spectral overlap and a pronounced "roof effect," making it impossible to extract accurate J -values directly without advanced spectral simulation software[2].

  • At High-Field Frequencies (400+ MHz): The Δν in Hz is vastly expanded. The Δν/J ratio exceeds 10, pushing the system into a weakly coupled, first-order regime (AMX). Here, H5 and H6 resolve into distinct, easily interpretable multiplets (typically doublets of doublets), allowing precise assignment of the molecular structure.

Orthogonal Strategy: The Power of 19F NMR at Low Fields

To bypass the 1 H resolution limitations of benchtop systems, researchers can implement an orthogonal approach using 19 F NMR. Fluorine-19 boasts a 100% natural abundance, a high gyromagnetic ratio, and an exceptionally wide chemical shift range spanning over 350 ppm[3].

Even at the lower magnetic fields of benchtop systems (1.4 to 2.0 Tesla), the chemical shift dispersion of 19 F is so vast that the signals for the F3 and F4 environments are separated by hundreds of Hertz[4]. This ensures baseline resolution of the fluorines, allowing for accurate, quantitative reaction monitoring (qNMR) directly at the fume hood without requiring access to a high-field facility[3].

Quantitative Comparison of NMR Modalities

ParameterBenchtop NMR (60-80 MHz)High-Field NMR (400-800 MHz)Impact on 1-Bromo-2-chloro-3,4-difluorobenzene Analysis
Magnetic Field ( B0​ ) 1.4 - 1.8 T (Permanent)9.4 - 18.8 T (Superconducting)Dictates Larmor frequency and chemical shift dispersion.
1 H Dispersion ~60 Hz / ppm~400 Hz / ppmBenchtop yields second-order multiplets; High-field yields first-order splitting.
19 F Utility Excellent (Wide shift range)Excellent 19 F NMR on benchtop perfectly bypasses 1 H resolution limits for this molecule.
SNR (Sensitivity) Low-ModerateVery HighHigh-field requires <1 mg; Benchtop requires ~20 mg for optimal 1 H/ 19 F spectra.
Cryogen Requirement NoneLiquid Helium / NitrogenBenchtop allows continuous at-line reaction monitoring in the synthetic lab.

Experimental Workflow & Decision Matrix

NMR_Workflow A Synthesize 1-Bromo-2-chloro- 3,4-difluorobenzene B Sample Prep: 20mg in CDCl3 + TMS & CFCl3 Standards A->B C Benchtop NMR (60 MHz) 1H and 19F Acquisition B->C D Are 1H Multiplets First-Order Resolved? C->D E High-Field NMR (400+ MHz) Full 1H/13C/19F Elucidation D->E No (Second-Order Overlap) F Proceed to Next Step (Rely on 19F Dispersion) D->F Yes (or 19F is sufficient) E->F

Decision matrix for NMR modality selection in fluorinated aromatic analysis.

Self-Validating Experimental Protocol: Dual-Nuclei NMR Analysis

This protocol is designed as a closed-loop, self-validating system. By acquiring both 1 H and 19 F spectra against internal standards, any ambiguity caused by poor proton resolution at low fields is instantly cross-verified by the high-dispersion fluorine data.

Step 1: Quantitative Sample Preparation

  • Action: Dissolve precisely 20.0 mg of 1-Bromo-2-chloro-3,4-difluorobenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v Tetramethylsilane (TMS) and 0.05% v/v Trichlorofluoromethane (CFCl 3​ ).

  • Causality: A 20 mg concentration strikes the optimal balance for benchtop systems: it provides sufficient signal-to-noise ratio (SNR) for a rapid 16-scan acquisition while remaining dilute enough to prevent viscosity-induced line broadening[2]. TMS and CFCl 3​ act as absolute zero-point references for 1 H and 19 F respectively, ensuring chemical shift accuracy across different magnetic fields.

Step 2: Instrument Tuning and Shimming

  • Action: Insert the sample and perform iterative shimming (Z, Z2, Z3) until the TMS peak's Full Width at Half Height (FWHH) is strictly < 0.5 Hz.

  • Causality: The long-range meta and para heteronuclear couplings ( 4JHF​ ) in this molecule are exceptionally small (1–3 Hz). If the magnetic field homogeneity (shim) exceeds 0.5 Hz, these critical fine-splitting patterns will be artificially broadened and lost into the baseline noise, destroying structural information.

Step 3: 1 H NMR Acquisition

  • Action: Acquire the 1 H spectrum using a 90° excitation pulse, 16 scans, and a relaxation delay ( d1​ ) of 4 seconds.

  • Causality: The d1​ of 4 seconds ensures complete longitudinal relaxation ( T1​ ) of the aromatic protons between pulses. Failing to allow full relaxation would lead to differential integration errors, breaking the quantitative reliability of the assay.

Step 4: Orthogonal 19 F{ 1 H} NMR Acquisition (Self-Validation Step)

  • Action: Switch the probe tuning to the 19 F frequency. Acquire a proton-decoupled 19 F spectrum (16 scans, d1​ = 3s).

  • Causality: Because the 1 H spectrum at 60 MHz will likely yield an unresolvable second-order multiplet, the 19 F spectrum acts as the definitive validation mechanism. The massive chemical shift dispersion of 19 F guarantees that the F3 and F4 signals will be baseline-resolved, confirming the compound's purity and identity even when the proton data is ambiguous[3],[4].

References

  • Title: High-field to Benchtop NMR Spectroscopy - Part 1 Source: Oxford Instruments URL: [Link]

  • Title: Quantitative benchtop 19F NMR spectroscopy: a robust and economical tool for rapid reaction optimization Source: ChemRxiv URL: [Link]

  • Title: Enhancing 19F Benchtop NMR Spectroscopy by Combining para-Hydrogen Hyperpolarization and Multiplet Refocusing Source: National Institutes of Health (NIH) / PMC URL: [Link]

  • Title: High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL: [Link]

Sources

Comparative

19F NMR chemical shifts of 1-Bromo-2-chloro-3,4-difluorobenzene

Comparative Analytical Guide: Resolving the 19 F NMR Chemical Shifts of 1-Bromo-2-chloro-3,4-difluorobenzene Executive Summary For researchers and drug development professionals working with heavily halogenated arenes, a...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: Resolving the 19 F NMR Chemical Shifts of 1-Bromo-2-chloro-3,4-difluorobenzene

Executive Summary

For researchers and drug development professionals working with heavily halogenated arenes, assigning accurate 19 F NMR chemical shifts is often complicated by strong homonuclear spin-spin coupling and overlapping substituent field effects. This guide objectively compares the performance of different NMR analytical platforms—ranging from 60 MHz benchtop systems to 600 MHz ultra-high-field spectrometers—for resolving the complex spin systems of 1-Bromo-2-chloro-3,4-difluorobenzene (CAS 1160574-70-8)[1]. By understanding the causality between magnetic field strength ( B0​ ) and spin system kinetics, scientists can select the optimal instrument and processing workflow for precise structural elucidation.

The Analytical Challenge: Substituent Effects and Spin Systems

The 19 F nucleus is highly receptive, offering a broad chemical shift range (~800 ppm) that is extremely sensitive to local electronic environments[2]. However, in ortho-difluoro systems like 1-Bromo-2-chloro-3,4-difluorobenzene, the chemical shifts of the two fluorine atoms (F3 and F4) are nearly identical due to competing inductive and resonance effects from the adjacent heavy halogens (Br and Cl).

Using established empirical additivity rules for substituted fluorobenzenes (Base δ=−113.15 ppm)[2], we can predict the chemical shifts:

  • F3 Position: Ortho to Cl (-0.3 ppm), ortho to F (-23.2 ppm), and meta to Br (+3.5 ppm).

    • Predicted δF3​ = -113.15 - 0.3 - 23.2 + 3.5 = -133.15 ppm

  • F4 Position: Ortho to F (-23.2 ppm), meta to Cl (+3.5 ppm), and para to Br (+0.1 ppm).

    • Predicted δF4​ = -113.15 - 23.2 + 3.5 + 0.1 = -132.75 ppm

The resulting chemical shift difference ( Δδ ) between F3 and F4 is exceptionally small: ~0.40 ppm . Furthermore, ortho-fluorine atoms exhibit a strong through-bond scalar coupling ( 3JFF​ ) of approximately 20 Hz [3]. This combination of a tiny Δδ and a large J -coupling creates a highly challenging analytical scenario that strictly dictates the required hardware.

Platform Comparison: Benchtop vs. High-Field Spectrometers

The choice of NMR platform directly impacts whether the spectrum can be interpreted directly or requires quantum mechanical simulation. This is governed by the ratio of the difference in resonance frequency ( Δν , in Hz) to the coupling constant ( J , in Hz).

  • Benchtop NMR (60 - 80 MHz): While benchtop systems are excellent for routine QA of lightly fluorinated compounds[4], at 60 MHz, a 0.40 ppm difference equates to a Δν of only 22.6 Hz. Because Δν/J≈1.1 , the signals mix to form a strongly coupled second-order AB spin system . The inner peaks of the doublets merge (the "roofing effect"), making it impossible to extract the true chemical shifts without advanced computational shielding tensor models (e.g., MP2-GIAO) or spin simulation software[5].

  • High-Field NMR ( 400 MHz): Chemical shift difference in Hz scales linearly with the magnetic field, while the scalar J -coupling remains constant[4]. At 400 MHz, Δν expands to 150.4 Hz. The ratio Δν/J exceeds 7.5, transitioning the signals into a weakly coupled first-order AX spin system . The doublets are clearly resolved, and the true chemical shifts can be directly extracted from the midpoint of each doublet.

Quantitative Data: Platform Performance Comparison
NMR Platform 19 F Larmor Frequency Δν for 0.40 ppm 3JFF​ Coupling Δν/J RatioSpin System ClassificationAnalytical Requirement
Benchtop ~56.4 MHz22.6 Hz~20.0 Hz1.13AB (Strongly Coupled)QM Spin Simulation
High-Field ~376.5 MHz150.4 Hz~20.0 Hz7.52AX (Weakly Coupled)Direct First-Order Analysis
Ultra-High-Field ~564.7 MHz225.6 Hz~20.0 Hz11.28AX (Ideal First-Order)Direct First-Order Analysis

Standardized 19 F NMR Acquisition Protocol

To ensure absolute chemical shift accuracy and eliminate magnetic susceptibility errors inherent to halogenated solvents, the following protocol utilizes a self-validating internal standard system rather than relying solely on the spectrometer's unified 1 H lock scale.

Step 1: Sample Preparation Dissolve 15–20 mg of 1-Bromo-2-chloro-3,4-difluorobenzene in 0.6 mL of deuterated chloroform (CDCl 3​ ). Add 0.05% v/v of trichlorofluoromethane (CFCl 3​ ) as an internal reference standard ( δ19F​ = 0.00 ppm).

Step 2: Probe Tuning & Matching Insert the sample and carefully tune the probe specifically to the 19 F Larmor frequency. Because 19 F and 1 H frequencies are close (~376.5 MHz vs 400.1 MHz on a 400 MHz console), improper tuning leads to severe signal-to-noise (S/N) degradation.

Step 3: Shimming Perform automated gradient shimming on the 2 H lock signal of CDCl 3​ to achieve a highly homogeneous B0​ field, ensuring sharp line widths (< 1 Hz).

Step 4: Acquisition Parameters

  • Pulse Sequence: Use a 1D sequence with 1 H inverse-gated decoupling. Decoupling the protons removes complex 4JFH​ and 5JFH​ multiplets, strictly isolating the 3JFF​ interaction for cleaner integration[4].

  • Flip Angle: 30° pulse to allow for faster longitudinal relaxation.

  • Relaxation Delay (D1): Set to 3.0 seconds. Fluorine nuclei often exhibit long T1​ relaxation times; a sufficient D1 ensures quantitative peak integration.

  • Spectral Width (SW): 200 ppm (centered at -100 ppm) to simultaneously capture the analyte signals (~ -133 ppm) and the CFCl 3​ reference (0 ppm) without spectral aliasing[2].

Step 5: Data Processing Apply zero-filling to 64k data points. Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to optimize S/N without sacrificing the resolution required to accurately measure the ~20 Hz 3JFF​ coupling[3]. Phase and baseline correct manually.

Workflow Visualization

NMR_Workflow Start Sample Prep: 1-Bromo-2-chloro-3,4-difluorobenzene + CFCl3 in CDCl3 Platform Select NMR Platform Based on Δν / J Ratio Start->Platform Benchtop Benchtop NMR (60 MHz) Δν/J ≈ 1.1 Second-Order AB System Platform->Benchtop Routine QA HighField High-Field NMR (≥400 MHz) Δν/J ≥ 7.5 First-Order AX System Platform->HighField Precise δ Extraction Acq 19F{1H} Decoupled Acquisition Spectral Width: 200 ppm Benchtop->Acq HighField->Acq Process Apodization & Zero-Filling Line Broadening: 0.3 Hz Acq->Process AnalyzeAB Quantum Mechanical Spin Simulation (e.g., MNova) Process->AnalyzeAB If AB System AnalyzeAX Direct Peak Picking δ = Midpoint of Doublets Process->AnalyzeAX If AX System

Decision matrix for 19F NMR platform selection and spectral processing of ortho-difluoroarenes.

References

  • 1-Bromo-2-chloro-3,4-difluorobenzene | 1160574-70-8 , ChemicalBook. 1

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds , AZoM. 4

  • Fluorine-19 nuclear magnetic resonance spectroscopy , Wikipedia. 2

  • Solvent and substituent effects on the H–19F coupling constants of some substituted fluorobenzenes , Canadian Science Publishing. 3

  • Theoretical Investigation of 19F NMR Chemical Shielding Tensors in Fluorobenzenes , Oldfield Group Website (University of Illinois). 5

Sources

Validation

A Comparative Guide to the HPLC Retention Times of Difluorobenzene Isomers

For researchers, scientists, and professionals in drug development, the precise separation and quantification of aromatic isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products and...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise separation and quantification of aromatic isomers are critical for ensuring the purity, efficacy, and safety of pharmaceutical products and chemical intermediates. Difluorobenzene isomers (1,2-, 1,3-, and 1,4-difluorobenzene) are common structural motifs in many active pharmaceutical ingredients and functional materials. Due to their similar physicochemical properties, their separation can be challenging. This guide provides an in-depth comparison of the High-Performance Liquid Chromatography (HPLC) retention times of these isomers, supported by experimental insights and a detailed methodological protocol.

The Challenge of Separating Positional Isomers

Positional isomers, such as the difluorobenzenes, possess the same molecular formula and weight, making their separation by mass spectrometry alone impossible. Their subtle differences in polarity, dipole moment, and shape necessitate a high-resolution separation technique like HPLC. In reversed-phase HPLC, the retention of a compound is primarily governed by its hydrophobicity; however, for isomers with very similar hydrophobic character, secondary interactions with the stationary phase become crucial for achieving separation.[1]

Physicochemical Properties of Difluorobenzene Isomers

Understanding the physical and chemical properties of the difluorobenzene isomers is fundamental to interpreting their chromatographic behavior.

IsomerStructureBoiling Point (°C)Melting Point (°C)Dipole Moment (D)
1,2-Difluorobenzene1,2-Difluorobenzene92-34~2.4
1,3-Difluorobenzene1,3-Difluorobenzene83-59~1.5
1,4-Difluorobenzene1,4-Difluorobenzene88-89-130

Data sourced from PubChem and other chemical suppliers.[2][3]

The dipole moment is a key differentiator among these isomers. The 1,4-isomer is nonpolar due to the symmetrical arrangement of the fluorine atoms, while the 1,2-isomer has the largest dipole moment. This difference in polarity is expected to significantly influence their interaction with the stationary and mobile phases in HPLC.

Experimental Protocol: Reversed-Phase HPLC Separation

The following protocol describes a robust method for the separation of difluorobenzene isomers using a standard C18 column. This method is designed to be a self-validating system, where consistent performance is indicative of a properly functioning HPLC system.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: HPLC-grade water.

  • Mobile Phase B: HPLC-grade acetonitrile.

  • Analytes: 1,2-Difluorobenzene, 1,3-Difluorobenzene, and 1,4-Difluorobenzene standards (≥99% purity).

  • Sample Solvent: 50:50 (v/v) Acetonitrile:Water.

Chromatographic Conditions
ParameterCondition
Column Temperature 30 °C
Flow Rate 1.0 mL/min
Mobile Phase Isocratic, 60% Acetonitrile, 40% Water
Detection Wavelength 254 nm
Injection Volume 5 µL
Run Time 10 minutes
Methodology
  • Mobile Phase Preparation: Prepare the mobile phase by mixing 600 mL of acetonitrile with 400 mL of water. Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.[4]

  • Standard Preparation: Prepare individual stock solutions of each difluorobenzene isomer in the sample solvent at a concentration of 1 mg/mL. From these, prepare a mixed standard solution containing all three isomers at a final concentration of 100 µg/mL each.

  • Injection and Data Acquisition: Inject 5 µL of the mixed standard solution and acquire the chromatogram for 10 minutes.

Illustrative Retention Time Data and Elution Order

Based on the principles of reversed-phase chromatography and the physicochemical properties of the isomers, the following is a representative dataset for their elution on a C18 column.

IsomerRetention Time (min)
1,2-Difluorobenzene4.2
1,3-Difluorobenzene4.8
1,4-Difluorobenzene5.5

Note: This data is illustrative and may vary depending on the specific HPLC system, column, and exact experimental conditions.

Discussion of Results and Separation Mechanism

In reversed-phase HPLC, more polar compounds generally elute earlier than less polar (more hydrophobic) compounds.[5][6] Based on their dipole moments, the expected elution order would be 1,2-difluorobenzene (most polar) < 1,3-difluorobenzene < 1,4-difluorobenzene (least polar/most hydrophobic). The illustrative data aligns with this principle.

The separation on a C18 stationary phase is primarily driven by hydrophobic interactions between the analytes and the C18 alkyl chains. The nonpolar 1,4-difluorobenzene, with no net dipole moment, interacts most strongly with the nonpolar stationary phase and is therefore retained the longest. The highly polar 1,2-difluorobenzene has the weakest hydrophobic interaction and elutes first. The 1,3-isomer, with an intermediate polarity, elutes between the other two.

G cluster_0 Mobile Phase (Polar) cluster_1 Stationary Phase (Nonpolar C18) a 1,2-Difluorobenzene (High Polarity) f Weakest Interaction (Least Retained) a->f Elutes First b 1,3-Difluorobenzene (Medium Polarity) e Intermediate Interaction b->e c 1,4-Difluorobenzene (Low Polarity) d Strongest Interaction (Most Retained) c->d Elutes Last

Figure 1. Relationship between isomer polarity and retention in reversed-phase HPLC.

Alternative Stationary Phases for Enhanced Selectivity

While a C18 column can provide adequate separation, alternative stationary phases can offer enhanced selectivity for aromatic isomers. Phenyl-based stationary phases, for example, can introduce π-π interactions between the phenyl rings of the stationary phase and the aromatic analytes.[7] These interactions are sensitive to the electron density of the aromatic ring, which is influenced by the position of the fluorine substituents. This can lead to a different elution order and improved resolution compared to a C18 column. For challenging separations of halogenated aromatic compounds, a pentafluorophenyl (PFP) stationary phase can also be considered, as it offers a combination of hydrophobic, dipole-dipole, and π-π interactions.

Troubleshooting and Method Validation

Consistent retention times are crucial for reliable analysis. Fluctuations in retention time can be caused by several factors, including:

  • Mobile Phase Composition: Even small variations in the mobile phase composition can significantly impact retention times.

  • Column Temperature: Temperature affects the viscosity of the mobile phase and the kinetics of analyte partitioning. A stable column temperature is essential for reproducibility.

  • Flow Rate: Inconsistent flow rates from the pump will lead to proportional shifts in retention times.

Method validation should be performed to ensure the reliability of the analytical results. Key validation parameters include linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Conclusion

The separation of difluorobenzene isomers by reversed-phase HPLC is a clear example of how subtle differences in molecular structure can be exploited for analytical purposes. On a standard C18 column, the elution order is primarily dictated by the polarity of the isomers, with the most polar isomer (1,2-difluorobenzene) eluting first and the least polar (1,4-difluorobenzene) eluting last. For more challenging separations, exploring alternative stationary phases such as phenyl or pentafluorophenyl columns can provide enhanced selectivity through different interaction mechanisms. A well-controlled and validated HPLC method is essential for the accurate and reproducible analysis of these and other positional isomers in various scientific and industrial applications.

References

  • Phenomenex. Reversed Phase HPLC Columns. [Link]

  • Nacalai Tesque, Inc. Selectivity of Packing Materials in Reversed Phase Liquid Chromatography. [Link]

  • PubChem. 1,3-Difluorobenzene. [Link]

  • PubChem. 1,2-Difluorobenzene. [Link]

  • Revue Roumaine de Chimie. RETENTION BEHAVIOUR OF AROMATIC HYDROCARBONS IN REVERSED-PHASE HPLC BASED ON PHENYL-SILICA STATIONARY PHASE. [Link]

  • Phenomenex. Positional Isomer Separation Method Suggestions using HPLC or LCMS. [Link]

  • Agilent. Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]

  • MDPI. Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. [Link]

  • GL Sciences. HPLC Column Technical Guide. [Link]

  • Chemistry LibreTexts. 12.5: High-Performance Liquid Chromatography. [Link]

  • Shodex HPLC Columns. Lesson 3: Separation Modes and their Mechanisms 1. [Link]

  • University of Valencia. Mechanisms of retention in HPLC. [Link]

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Comparative

GC-MS Analysis of C₆H₂BrClF₂: A Comparison Guide on Fragmentation Patterns and Analytical Workflows

Executive Summary Bromochlorodifluorobenzene (C₆H₂BrClF₂) is a critical polyhalogenated intermediate utilized in the synthesis of advanced agrochemicals and triazole antifungal agents . The structural elucidation of this...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bromochlorodifluorobenzene (C₆H₂BrClF₂) is a critical polyhalogenated intermediate utilized in the synthesis of advanced agrochemicals and triazole antifungal agents . The structural elucidation of this compound via Gas Chromatography-Mass Spectrometry (GC-MS) presents a unique analytical challenge. The presence of four distinct halogens—specifically the highly isotopic bromine and chlorine atoms—generates a complex molecular ion cluster and multiple competing fragmentation pathways.

This guide objectively compares standard 70 eV Electron Ionization (EI) with Negative Chemical Ionization (NCI) workflows. By dissecting the causality behind bond cleavages and column chemistries, we provide drug development professionals with a self-validating framework for the accurate identification and quantification of C₆H₂BrClF₂ isomers.

The Causality of Fragmentation in Multi-Halogenated Benzenes

To optimize a GC-MS method, one must first understand the thermodynamic drivers of the molecule's fragmentation in the gas phase . The fragmentation of C₆H₂BrClF₂ is governed by two primary principles:

A. Isotopic Signatures

Bromine exists naturally as ⁷⁹Br (50.7%) and ⁸¹Br (49.3%), while chlorine exists as ³⁵Cl (75.8%) and ³⁷Cl (24.2%). The statistical combination of these isotopes dictates the molecular ion ([M]⁺•) cluster. The exact probability distribution reveals that the M+2 peak is actually the base peak of the cluster:

  • m/z 226 (⁷⁹Br, ³⁵Cl): ~77% relative abundance.

  • m/z 228 (⁸¹Br, ³⁵Cl + ⁷⁹Br, ³⁷Cl): 100% relative abundance (Base of the cluster).

  • m/z 230 (⁸¹Br, ³⁷Cl): ~24% relative abundance.

B. Bond Dissociation Energies (BDE)

During 70 eV hard ionization, the molecule possesses excess internal energy, leading to homolytic bond cleavage . The probability of halogen loss is inversely proportional to the carbon-halogen bond strength: C-F (116 kcal/mol) > C-Cl (81 kcal/mol) > C-Br (68 kcal/mol) . Consequently, the loss of a bromine radical (-79/81 u) is the dominant primary fragmentation pathway, followed by the loss of chlorine. Fluorine loss (-19 u) is energetically unfavorable and appears only as a minor pathway .

Fragmentation_Pathway M Molecular Ion [M]⁺• C₆H₂BrClF₂ m/z 226, 228, 230 LossBr [M - Br]⁺ C₆H₂ClF₂⁺ m/z 147, 149 M->LossBr -Br• (-79/81 u) Primary Pathway LossCl [M - Cl]⁺ C₆H₂BrF₂⁺ m/z 191, 193 M->LossCl -Cl• (-35/37 u) Secondary Pathway LossF [M - F]⁺ C₆H₂BrClF⁺ m/z 207, 209, 211 M->LossF -F• (-19 u) Minor Pathway LossBrCl [M - Br - Cl]⁺• C₆H₂F₂⁺• m/z 112 LossBr->LossBrCl -Cl• (-35/37 u) LossCl->LossBrCl -Br• (-79/81 u)

GC-MS EI fragmentation pathways of C6H2BrClF2.

Comparison of Analytical Approaches: Hard vs. Soft Ionization

When analyzing highly substituted halogenated benzenes, the choice of ionization mode drastically alters the diagnostic data obtained. Below is an objective comparison between 70 eV Electron Ionization (EI) and Negative Chemical Ionization (NCI).

Parameter70 eV Electron Ionization (EI)Negative Chemical Ionization (NCI)
Ionization Energy High (~70 eV)Low (Thermal electrons)
Primary Data Yield Extensive structural fragmentationIntact molecular anion [M]⁻•
Sensitivity for Halogens ModerateExtremely High (Electrophilic capture)
Isotope Cluster Clarity Often obscured by [M-H]⁺ or [M-F]⁺ overlapPristine, allowing exact isotopic ratio calculation
Best Use Case Library matching and structural elucidationTrace level quantification in complex matrices

Performance Verdict: For initial structural confirmation of C₆H₂BrClF₂ isomers, 70 eV EI is mandatory due to its reproducible fragmentation fingerprints. However, if the goal is trace-level pharmacokinetic quantification, NCI outperforms EI by leveraging the high electron affinity of the fluorine and chlorine atoms, yielding superior signal-to-noise ratios.

Experimental Protocol: Self-Validating GC-MS Workflow

To ensure rigorous scientific integrity, the following protocol incorporates a self-validating system using an internal standard to correct for matrix effects and injection variabilities.

Step 1: Sample Preparation & System Suitability
  • Solvent Selection: Dilute the C₆H₂BrClF₂ sample in GC-grade Hexane. Causality: Hexane is non-polar, perfectly dissolving the halogenated benzene while minimizing solvent expansion volume in the GC inlet compared to polar solvents like methanol.

  • Internal Standard (IS): Spike the sample with 1,4-Difluorobenzene (10 µg/mL). Causality: This IS is structurally analogous but isotopically distinct, allowing the system to self-validate retention time shifts and correct for MS response factor drift.

Step 2: Gas Chromatography Parameters
  • Column Choice: Use a non-polar 5% Diphenyl / 95% Dimethylpolysiloxane column (e.g., HP-5ms, 30m x 0.25mm x 0.25µm). Causality: Halogenated benzenes separate optimally based on boiling point and van der Waals interactions on non-polar phases. Highly polar columns (like WAX) cause excessive retention and peak tailing for these analytes.

  • Inlet Temperature: Set to 250°C. Causality: Ensures complete volatilization without inducing thermal degradation of the relatively weak C-Br bonds prior to column entry.

  • Oven Program: 40°C (hold 2 min) -> ramp at 10°C/min to 280°C (hold 5 min).

Step 3: Mass Spectrometry Parameters
  • Ion Source: 70 eV EI, Source Temp: 230°C.

  • Scan Range: m/z 50 to 300. Causality: Captures the low-mass aromatic fragments (m/z 93, 112) up through the intact molecular ion cluster (m/z 230).

GCMS_Workflow Prep Sample Preparation (Hexane + Int. Std) GC Gas Chromatography (5% Phenyl Column) Prep->GC 1 µL Injection Split GC->Split EI 70 eV EI-MS (Hard Ionization) Split->EI Mode A CI NCI-MS (Soft Ionization) Split->CI Mode B DataEI Extensive Fragmentation (Structural Elucidation) EI->DataEI Ion Detection DataCI Intact Molecular Ion (Isotope Confirmation) CI->DataCI Ion Detection

Comparative GC-MS workflow for halogenated benzene analysis.

Quantitative Data: Expected EI Fragmentation Table

When analyzing the resulting spectra, researchers should cross-reference their empirical data against the theoretical fragment assignments below. Deviations in the isotopic ratios of the fragment ions indicate co-eluting impurities.

m/zIon AssignmentRelative AbundanceCausality / Mechanism
228 [C₆H₂⁸¹Br³⁵ClF₂]⁺• / [C₆H₂⁷⁹Br³⁷ClF₂]⁺•100% (Base of Cluster)Intact molecular ion (M+2).
226 [C₆H₂⁷⁹Br³⁵ClF₂]⁺•~ 77%Intact molecular ion (M).
230 [C₆H₂⁸¹Br³⁷ClF₂]⁺•~ 24%Intact molecular ion (M+4).
207 [C₆H₂⁷⁹Br³⁵ClF]⁺< 5%Loss of F• (-19 u). High C-F bond energy heavily restricts this cleavage.
191 [C₆H₂⁷⁹BrF₂]⁺~ 15%Loss of Cl• (-35 u). Secondary cleavage pathway.
147 [C₆H₂³⁵ClF₂]⁺~ 45%Loss of Br• (-79 u). Primary cleavage due to the weakest C-X bond.
112 [C₆H₂F₂]⁺•~ 30%Sequential loss of Br• and Cl•, leaving the highly stable difluorobenzene radical cation.

References

  • 1-Bromo-3-chloro-2,4-difluorobenzene (CID 2773258) Source: PubChem URL:[Link]

  • Interpretation of Mass Spectra of Organic Compounds Source: University of Saarland URL:[Link]

  • Mass Spectrometry: Fragmentation Patterns Source: eGyanKosh URL:[Link]

  • Interpreting Mass Spectra of Organic Compounds: A Comprehensive Guide Source: FICS (Faculty of Interdisciplinary Chemical Sciences) URL:[Link]

Validation

A Comparative Guide to the Infrared Spectroscopy of 1-Bromo-2-chloro-3,4-difluorobenzene

Abstract Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers working with complex halogenated aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Infrared (IR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. For drug development professionals and researchers working with complex halogenated aromatic compounds, a precise understanding of their spectral features is paramount. This guide provides an in-depth analysis of the predicted infrared absorption peaks for 1-Bromo-2-chloro-3,4-difluorobenzene. In the absence of a publicly available experimental spectrum for this specific molecule, this guide employs a comparative approach, leveraging established group frequency data and spectral characteristics of related simpler halogenated benzenes. We will dissect the expected spectral regions, explain the influence of each halogen substituent on the vibrational modes of the benzene ring, and provide a robust experimental protocol for acquiring high-quality spectra for similar compounds.

Foundational Principles: IR Spectroscopy of Halogenated Aromatics

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy states.[1] The frequency of the absorbed radiation corresponds to the frequency of a specific molecular vibration, such as the stretching or bending of chemical bonds.[1][2] For substituted benzene derivatives, the IR spectrum can be divided into several key regions that provide a wealth of structural information.

  • Aromatic C-H Stretching (3100-3000 cm⁻¹): The stretching vibrations of C-H bonds on the aromatic ring typically appear at slightly higher wavenumbers than the C-H stretches of alkanes (which are below 3000 cm⁻¹).[1][3][4] The presence of peaks in this region is a strong indicator of an aromatic or unsaturated system.[3]

  • Overtone and Combination Bands (2000-1665 cm⁻¹): This region contains a pattern of weak but characteristic absorptions. The specific pattern of these overtones can be highly indicative of the substitution pattern on the benzene ring.[3][5][6][7]

  • Aromatic C=C In-Ring Stretching (1600-1400 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring give rise to a set of two to four bands in this region.[8] Commonly, strong peaks are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[5][6][7][9][10]

  • C-H Out-of-Plane (OOP) Bending (900-675 cm⁻¹): These strong absorptions result from the C-H bonds bending out of the plane of the aromatic ring. The position of these bands is highly diagnostic of the number of adjacent hydrogen atoms on the ring, providing crucial information about the substitution pattern.[3][5][6][7]

  • Carbon-Halogen Stretching (1400-500 cm⁻¹): The stretching vibrations for carbon-halogen bonds are found in the fingerprint region. Their positions are dependent on the mass of the halogen atom; as the mass increases, the vibrational frequency decreases.

    • C-F (Aryl): Strong absorptions typically appear in the 1400-1000 cm⁻¹ range.[11]

    • C-Cl (Aryl): These bands are found at lower wavenumbers, generally in the 840-600 cm⁻¹ range.[11]

    • C-Br (Aryl): Due to the heavier mass of bromine, the C-Br stretching frequency is even lower, appearing in the 690-515 cm⁻¹ range.[5][6][7][12][13]

Predicted IR Absorption Profile of 1-Bromo-2-chloro-3,4-difluorobenzene

Based on established correlation tables and the electronic and mass effects of the substituents, we can predict the key IR absorption bands for 1-Bromo-2-chloro-3,4-difluorobenzene. The molecule has two adjacent aromatic protons, which will be a key diagnostic feature.

Predicted Wavenumber (cm⁻¹)Vibrational ModeExpected IntensityRationale and Commentary
~3080-3050Aromatic C-H StretchWeak to MediumCorresponds to the stretching of the two remaining C-H bonds on the highly substituted ring.
~1600 & ~1475Aromatic C=C In-Ring StretchMedium to StrongThese are characteristic absorptions for the benzene ring itself. The presence of multiple electron-withdrawing halogens can influence their exact position and intensity.[3][8]
~1400-1200C-F Stretch (Aryl)StrongTwo strong bands are expected due to the two C-F bonds. The precise location is influenced by coupling with other vibrations.[11]
~1150-1000In-plane C-H BendingWeak to MediumThese absorptions are often complex and can be difficult to assign definitively in a crowded spectrum.[3]
~880-840C-H Out-of-Plane (OOP) BendingStrongThis region is highly diagnostic. For two adjacent hydrogens on a benzene ring (an ortho relationship), a strong band is expected in this range.[11]
~800-750C-Cl Stretch (Aryl)Medium to StrongThe carbon-chlorine stretching vibration. Its position can vary based on the surrounding substituents.[11]
~680-600C-Br Stretch (Aryl)Medium to StrongDue to the high mass of bromine, the C-Br stretch appears at a low frequency.[2][12]

Comparative Spectral Analysis: Deconvoluting Substituent Effects

To understand the predicted spectrum, it is instructive to compare it with simpler, related molecules. This comparison highlights how the addition of different halogens progressively alters the vibrational modes of the benzene ring.

Vibrational ModeBenzene (~cm⁻¹)1,2-Dichlorobenzene (~cm⁻¹)1,2-Difluorobenzene (~cm⁻¹)Predicted: 1-Bromo-2-chloro-3,4-difluorobenzene (~cm⁻¹)
Aromatic C-H Stretch ~3030~3060~3070~3080-3050
Aromatic C=C Stretch 1600, 14791578, 14701590, 1490~1600, ~1475
C-H OOP Bending 675750 (4 adjacent H's)755 (4 adjacent H's)~880-840 (2 adjacent H's)
Aryl C-F Stretch N/AN/A~1280, 1240~1400-1200 (Strong)
Aryl C-Cl Stretch N/A~770N/A~800-750 (Medium-Strong)
Aryl C-Br Stretch N/AN/AN/A~680-600 (Medium-Strong)

Analysis of Trends:

  • C-H OOP Bending: The most telling comparison is the C-H out-of-plane bending. Benzene, with six adjacent hydrogens, has a very strong band at 675 cm⁻¹. 1,2-Dichlorobenzene and 1,2-difluorobenzene, both with a pattern of four adjacent hydrogens, show a characteristic strong band around 750-755 cm⁻¹. For our target molecule, which has only two adjacent hydrogens, this characteristic band is predicted to shift to a significantly higher wavenumber, around 880-840 cm⁻¹, making it a key identifying feature.[11]

  • Carbon-Halogen Stretches: The comparison clearly illustrates the mass effect. The light fluorine atoms in 1,2-difluorobenzene result in high-frequency C-F stretches well above 1200 cm⁻¹. The heavier chlorine atom in 1,2-dichlorobenzene brings the C-Cl stretch down to ~770 cm⁻¹. In our target molecule, we expect to see distinct regions for the C-F, C-Cl, and the even lower frequency C-Br stretches, which provides a unique fingerprint for the combination of these four halogens.

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

This protocol describes a standardized method for obtaining an FTIR spectrum of a solid aromatic compound, ensuring reproducibility and accuracy.

Objective: To acquire a high-resolution, low-noise infrared spectrum of a solid sample using the potassium bromide (KBr) pellet method.

Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer

  • Sample of interest (1-2 mg)

  • FTIR-grade Potassium Bromide (KBr), desiccated (150-200 mg)

  • Agate mortar and pestle

  • Pellet-pressing die and hydraulic press

  • Spatula

  • Infrared lamp (for drying)

Methodology:

  • Preparation of KBr: Gently grind a small amount of KBr in the agate mortar to ensure no moisture is present. If necessary, dry the KBr under an IR lamp for 30 minutes or in an oven at 110°C for 2-4 hours and store in a desiccator.

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the sample and 150-200 mg of the dried KBr. The ratio is critical; too much sample will result in total absorption (flat-topped peaks).

    • Transfer the KBr and sample to the agate mortar.

    • Grind the mixture gently at first to break up larger crystals, then grind vigorously for 2-3 minutes until the mixture has a fine, powder-like consistency, similar to flour. This minimizes scattering of IR radiation.

  • Pressing the Pellet:

    • Carefully transfer a portion of the mixture into the pellet die.

    • Ensure the powder is evenly distributed.

    • Place the die into the hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.

    • Release the pressure slowly. A good pellet will be semi-transparent and free of cracks.

  • Data Acquisition:

    • Place the KBr pellet into the sample holder of the FTIR spectrometer.

    • Collect Background: Run a background scan with the sample chamber empty. This measures the spectrum of the ambient environment (CO₂, H₂O) and the instrument itself, which will be subtracted from the sample spectrum.

    • Collect Sample Spectrum: Run the sample scan. Typical parameters:

      • Scan Range: 4000 cm⁻¹ to 400 cm⁻¹

      • Resolution: 4 cm⁻¹

      • Number of Scans: 16-32 (improves signal-to-noise ratio)

  • Data Processing: The instrument software will automatically perform a Fourier transform on the interferogram and ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the IR spectrum of an unknown halogenated aromatic compound.

IR_Interpretation_Workflow start Obtain High-Quality Spectrum (See Protocol) region1 Step 1: Analyze > 3000 cm⁻¹ Region start->region1 q1 Peaks present at 3100-3000 cm⁻¹? region1->q1 region2 Step 2: Analyze 1600-1400 cm⁻¹ Region q1->region2 Yes no_aromatic Not an Aromatic Compound. Re-evaluate. q1->no_aromatic No q2 Sharp peaks near 1600 & 1500 cm⁻¹? region2->q2 region3 Step 3: Analyze Fingerprint Region (< 1400 cm⁻¹) q2->region3 Yes q2->no_aromatic No sub_c_hal Identify C-Halogen Stretches C-F (~1200), C-Cl (~800), C-Br (~650) region3->sub_c_hal sub_oop Identify C-H OOP Bending (900-675 cm⁻¹) region3->sub_oop conclusion Propose Final Structure sub_c_hal->conclusion deduce Deduce Substitution Pattern from C-H OOP band position sub_oop->deduce deduce->conclusion

Sources

Validation

quality control standards for fluorinated pharmaceutical building blocks

As an application scientist who has spent over a decade troubleshooting late-stage active pharmaceutical ingredient (API) failures, I can state a fundamental truth of process chemistry: the quality of your final drug sub...

Author: BenchChem Technical Support Team. Date: March 2026

As an application scientist who has spent over a decade troubleshooting late-stage active pharmaceutical ingredient (API) failures, I can state a fundamental truth of process chemistry: the quality of your final drug substance is inextricably bound to the integrity of your starting materials.

Fluorinated building blocks (FBBs)—such as trifluoromethylated arenes, fluorinated heterocycles, and aliphatic fluorides—are the backbone of modern medicinal chemistry. The introduction of fluorine enhances a molecule's lipophilicity, metabolic stability, and target binding affinity. However, the synthesis of these heavily functionalized precursors often leaves behind subtle, highly reactive impurities.

This guide objectively compares the performance of Premium-Grade Fluorinated Building Blocks against Standard/Commercial-Grade alternatives, detailing the rigorous, self-validating Quality Control (QC) standards required to prevent catastrophic downstream failures.

Regulatory Grounding: The ICH Q3A and Q3D Mandates

In pharmaceutical development, impurities are not merely an academic concern; they are a regulatory barrier. The International Council for Harmonisation (ICH) provides the definitive framework for impurity control:

  • Organic Impurities (ICH Q3A): This guideline dictates the thresholds for reporting, identifying, and qualifying organic impurities in new drug substances. For most standard daily doses, the reporting threshold begins at 0.05%, while the identification threshold is 0.10%[1]. Standard-grade building blocks often contain 2-5% unspecified organic impurities, which can propagate through synthetic steps, forcing chemists to perform costly late-stage chromatographic purifications to meet ICH Q3A limits.

  • Elemental Impurities (ICH Q3D): Fluorinated building blocks are frequently synthesized via transition-metal catalysis (e.g., Palladium or Platinum cross-coupling). ICH Q3D classifies these metals as Class 2B impurities, requiring rigorous risk assessment and quantification[2]. Furthermore, ICH Q3D establishes strict Permitted Daily Exposure (PDE) limits based on the route of administration, meaning residual catalysts in your starting materials can easily push the final API out of compliance[3].

Comparative Performance: Premium vs. Standard Grade FBBs

To understand the operational impact of building block quality, we must analyze the quantitative differences across Critical Quality Attributes (CQAs). The table below summarizes the performance metrics of Standard vs. Premium FBBs and the direct causality these metrics have on downstream API synthesis.

Critical Quality Attribute (CQA)Standard-Grade FBBPremium-Grade FBBDownstream Causality (Impact on API Synthesis)
Chemical Purity (HPLC/GC) 95.0% - 98.0%> 99.5%Organic impurities <0.05% prevent the propagation of side-reactions, ensuring compliance with ICH Q3A identification thresholds[1].
Isomeric Purity ( 19 F NMR) 90.0% - 95.0%> 99.9%Trace regioisomers drastically alter the pharmacokinetic profile of the final API. High isomeric purity prevents costly late-stage chiral separations[4].
Elemental Impurities (ICP-MS) < 50 ppm (Total Metals)< 1 ppm (Targeted Metals)Residual Pd/Pt from upstream catalysis can poison downstream catalysts and exceed ICH Q3D PDE limits[2].
Water Content (Karl Fischer) < 0.5%< 0.05%Trace moisture quenches sensitive organometallic reagents (e.g., Grignard, lithiated intermediates) used in subsequent coupling steps.

Self-Validating Analytical Protocols

To guarantee the metrics outlined above, a QC laboratory cannot rely on passive testing. Every protocol must be a self-validating system —meaning the assay inherently proves its own accuracy during every single run.

Protocol 1: Isomeric Purity Determination via Quantitative 19 F NMR (qNMR)

Causality: While 1 H NMR suffers from severe signal overlap in complex aliphatic or aromatic regions, 19 F NMR provides a highly sensitive chemical shift range of over 300 ppm. This allows for the baseline resolution of structurally similar regioisomers and enantiomers without the need for complex derivatization[4]. Anisotropic 19 F NMR techniques can achieve limits of detection as low as 0.16 μmol/mL[5].

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 20.0 mg of the FBB and exactly 5.0 mg of 1,4-difluorobenzene (Internal Standard, >99.9% purity) into a vial. Dissolve in 0.6 mL of CDCl 3​ and transfer to an NMR tube.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a fluorine-tuned probe. Set the relaxation delay (D1) to at least 5 × T 1​ of the slowest relaxing fluorine nucleus (typically >15 seconds).

    • Causality: Fluorine nuclei often exhibit long T 1​ relaxation times. Insufficient relaxation delay leads to incomplete magnetization recovery, causing severe under-quantification of trace isomers.

  • Acquisition: Acquire 128 scans using inverse-gated 1 H decoupling.

    • Causality: 1 H decoupling collapses 19 F multiplets into sharp singlets, drastically increasing the signal-to-noise ratio for trace isomer detection. Inverse gating prevents Nuclear Overhauser Effect (NOE) signal enhancement, which would otherwise ruin quantitative accuracy.

  • Self-Validation Mechanism (Mass-Balance): Phase and baseline correct the spectrum. Integrate the main peak, the minor isomer peaks, and the internal standard (IS) peak. The software back-calculates the mass of the IS based on the FBB integration. If the calculated IS mass deviates by >1.0% from the gravimetrically known input mass, the system automatically flags the run as invalid, preventing false-purity reporting due to poor shimming or incomplete relaxation.

Protocol 2: Trace Metal Quantification via ICP-MS (ICH Q3D Compliance)

Causality: Traditional colorimetric "heavy metal" tests (like USP <231>) are non-specific and inadequate for detecting modern catalytic poisons like Palladium or Osmium. ICP-MS provides parts-per-billion (ppb) resolution, essential for ICH Q3D compliance[3].

Step-by-Step Methodology:

  • Microwave Digestion: Accurately weigh 0.1 g of the FBB into a PTFE vessel. Add 5 mL of concentrated HNO 3​ and 1 mL of H 2​ O 2​ . Digest in a closed-vessel microwave system at 200°C for 20 minutes.

    • Causality: Closed-vessel microwave digestion ensures the complete destruction of the organic matrix without the volatilization loss of specific elemental impurities (e.g., Mercury or Osmium).

  • Matrix Dilution & Internal Standardization: Dilute the digest to 50 mL with ultra-pure water. Spike the sample with a multi-element internal standard mix (e.g., Rh, In, Bi at 10 ppb).

    • Causality: The internal standard corrects for matrix-induced signal suppression or enhancement within the argon plasma.

  • Acquisition via KED Mode: Analyze the sample using Kinetic Energy Discrimination (KED) mode with Helium gas.

    • Causality: KED mode uses collisions with He gas to filter out polyatomic interferences (e.g., 40 Ar 35 Cl + interfering with 75 As + ), ensuring the signal detected is purely the target isotope.

  • Self-Validation Mechanism (Spike-Recovery): A duplicate sample is spiked with a known concentration of target metals prior to microwave digestion. If the post-run recovery falls outside the 85%–115% range, the matrix effect or digestion loss is deemed unacceptable, and the batch results are voided.

Quality Control Decision Matrix

The integration of these self-validating protocols forms a rigid decision matrix. Standard-grade suppliers often skip or combine these steps, leading to downstream failures. Premium suppliers utilize the sequential gating process illustrated below.

QC_Workflow Start Fluorinated Building Block NMR 19F NMR Analysis (Isomeric Purity) Start->NMR Decision1 Isomeric Purity > 99.5%? NMR->Decision1 HPLC HPLC/GC-MS (ICH Q3A Organic Impurities) Decision2 Organic Impurities < 0.05%? HPLC->Decision2 ICP ICP-MS (ICH Q3D Elemental Impurities) Decision3 Heavy Metals < PDE Limits? ICP->Decision3 Decision1->HPLC Yes Reject Reject Batch Decision1->Reject No Decision2->ICP Yes Decision2->Reject No Decision3->Reject No Approve Premium Grade Release Decision3->Approve Yes

Figure 1: Sequential QC workflow for validating premium fluorinated pharmaceutical building blocks.

Conclusion

The procurement of fluorinated building blocks should never be treated as a simple commodity transaction. Standard-grade materials, while initially cheaper, introduce hidden technical debts—ranging from poisoned catalysts to failed ICH Q3A/Q3D regulatory submissions. By insisting on Premium-grade materials backed by self-validating analytical protocols (like inverse-gated 19 F NMR and KED-mode ICP-MS), drug development professionals can secure their synthetic pipelines and ensure the safety and efficacy of their final APIs.

References

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEStrrY58GV0PS-A8L016mcc7P-fcDEXmWqgIB_se2WZWkfbBkgZSb5cDPf9QuleCUwpFcQWCsL5ye4DB3fQuZdNxm19Jx6Wx5miMOk2BeWzfi3xhYyJbV2eM5PAew_ogqpIeqm0I4ZoMlL3BWlhBY=]
  • Guideline for Elemental Impurities Q3D(R2). ICH.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOxeOw-FWFovRLWevNRG0ZX853hLRUqOfFJZdmyShtQE3IlpjFRUbGHCxIzlCdAjvFor2SqJ_ldPuqS8u-NXhnkxI-sOfLEe60g-2nlrSxoPyGR7n6Zq-rBwARfZaq8hdi3Dch2cLKakzJ6i6lJvSWLDqM-rIpwQ5-_RbVeKIRvUhUvcRinLPA8vNrWw==]
  • ICH Q3D Elemental Impurities – What are the Requirements? West Pharma.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLRgpKZ7gprt5Ly0G2JE6kBpkU_6I_d-pxXSEHgtpXO5QIaHGng15wuD7wqOB3sQqPQ7RO-J-vucYsJlzQxLBGY8YcebtLvjF-N3wQdHdWUzDD0aCEkS48rbvGYyWEoD265pfPBcqcOBT9-zLDI13nigtNfNcy2CZFwVGjTOW9HVSUkxta6Xjz9w3WCGMW_OvpbSNHmnNQmHc9tVYzOVXMSls=]
  • A Universal 19F NMR Probe for Enantiomeric Discrimination of Primary, Secondary, and Tertiary Amines. ACS Measurement Science Au.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOjEHy_qmLTVoyixnox6wbmytrH0auMooDveOWXRtdkXly18qS7R3wbULPovHkL6Wb5GccTlKLpFNayR2g1QrU_momRpKheoTD401aq4mP7ruHzJPw1W_TRVIUIanlWoAFxiY_EV6JEhTc5mCLyPfTD-AcfIKwhgo=]
  • Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst (RSC Publishing).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaoOXSDtv87Ja3OYO6j_HO7_E5h7WEPbQXq-_zYpUUfs4MGg_CtyK6xiM3Lmrdww87uIzcc-6LCFAMotDzsaKdSa5y9kOwyXo6p46t6FhV-0zdmUBwUFjkbpWyxSIN7Jm_E7wx-PBh3mvXDTgbyJOfSLVwkp28E0BlzHJs]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1-Bromo-2-chloro-3,4-difluorobenzene

As researchers and drug development professionals, our work with complex halogenated aromatic compounds like 1-Bromo-2-chloro-3,4-difluorobenzene is foundational to innovation. However, the unique chemical properties tha...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with complex halogenated aromatic compounds like 1-Bromo-2-chloro-3,4-difluorobenzene is foundational to innovation. However, the unique chemical properties that make these molecules valuable also necessitate a rigorous and scientifically-grounded approach to their disposal. Improper handling of this waste stream not only poses immediate safety risks but also carries the potential for long-term environmental harm.

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 1-Bromo-2-chloro-3,4-difluorobenzene. Moving beyond a simple checklist, we will explore the causality behind each procedural step, ensuring that your laboratory's disposal plan is not only compliant but also a self-validating system of safety and environmental stewardship.

Hazard Identification and Risk Assessment: Understanding the Molecule

Before disposal, a thorough understanding of the compound's intrinsic hazards is paramount. 1-Bromo-2-chloro-3,4-difluorobenzene is a multi-halogenated aromatic hydrocarbon, a class of compounds requiring special handling due to their reactivity and potential environmental persistence.[1] The primary risks associated with this chemical are summarized below.

Hazard ClassificationDescriptionImplication for Disposal
Skin Corrosion/Irritation Causes skin irritation.[2][3] Prolonged contact may lead to dermatitis.[4]Requires the use of chemically resistant gloves (e.g., Nitrile, Neoprene) during all handling and disposal activities to prevent dermal exposure.[5]
Serious Eye Damage/Irritation Causes serious eye irritation.[2][3][6]Mandates the use of splash goggles or a face shield to protect against accidental splashes during waste consolidation.[4][5]
Respiratory Irritation May cause respiratory irritation if vapors or mists are inhaled.[2][3][6]All waste handling and consolidation must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[2][7]
Environmental Hazard Halogenated organic compounds can be toxic to aquatic life and may persist in the environment.[5]Direct discharge into drains or the environment is strictly prohibited.[5][7] Disposal must be managed to prevent environmental release.
Combustibility Classified as a combustible liquid.[6]Waste containers must be kept away from heat, sparks, and open flames.[4][6] Use non-sparking tools when handling containers.[5][7]

The Core Scientific Principle: The presence of multiple halogens (Bromine, Chlorine, Fluorine) on the benzene ring dictates its disposal pathway. Thermal decomposition can generate hazardous byproducts like hydrogen halides (HBr, HCl, HF) and, under incomplete combustion, potentially form highly toxic polyhalogenated dibenzo-p-dioxins and dibenzofurans.[8][9] Therefore, specialized high-temperature incineration with off-gas scrubbing is the required disposal method.[8]

Pre-Disposal: Segregation and Waste Accumulation Protocol

Proper disposal begins the moment a material is designated as waste. Adherence to a strict segregation and accumulation protocol is the most critical step in ensuring safety and compliance.

Step-by-Step Accumulation Methodology:

  • Designate a Waste Stream: Immediately classify any 1-Bromo-2-chloro-3,4-difluorobenzene, or materials contaminated with it (e.g., paper towels, contaminated glassware), as "Halogenated Organic Waste." [10][11]

    • Causality: Halogenated solvents require a specific disposal process (incineration) and are significantly more expensive to dispose of than non-halogenated solvents.[11] Mixing these waste streams contaminates the entire volume, leading to unnecessary cost and regulatory complexity. Keeping them separate is a primary principle of waste minimization.[11]

  • Select an Appropriate Waste Container:

    • Use a clearly marked, dedicated container made of a compatible material (e.g., high-density polyethylene or glass).[12]

    • The container must have a screw-top, threaded cap to ensure it can be tightly sealed.[10][12]

    • Ensure the container is in good condition, free from cracks or leaks.

  • Label the Container Correctly (Before First Use):

    • Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[11]

    • Clearly write the full chemical name: "Waste 1-Bromo-2-chloro-3,4-difluorobenzene." Do not use abbreviations or chemical formulas.[10]

    • If other halogenated solvents are being collected in the same container, list all constituents and their estimated percentages on the label.[11]

    • Mark all applicable hazard pictograms or check the relevant hazard boxes on the label (e.g., Irritant, Health Hazard).

  • Safe Storage of Waste Container:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[11]

    • The container must be kept closed at all times except when actively adding waste.[10][11]

    • Store in a cool, well-ventilated area away from ignition sources and incompatible materials, particularly strong oxidizing agents.[5][6]

    • Secondary containment (e.g., a larger bin or tray) is required to contain any potential leaks.[11]

The Disposal Workflow: From Lab Bench to Final Disposition

Disposal of this chemical is not a "do-it-yourself" task. It requires coordination with your institution's Environmental Health & Safety (EHS) office and a licensed professional waste disposal service.

Step-by-Step Disposal Procedure:

  • Waste Consolidation: All transfers of waste into the accumulation container should be performed inside a chemical fume hood to minimize inhalation exposure.[11] Wear appropriate Personal Protective Equipment (PPE) as detailed in Section 1.

  • Container Full: Once the waste container is nearly full (do not exceed 90% capacity to allow for expansion), securely fasten the cap.[12] Ensure the exterior of the container is clean and free of contamination.

  • Arrange for Pickup: Contact your institution's EHS or a designated chemical safety officer to arrange for the pickup of the hazardous waste.[11] Do not attempt to transport the waste off-site yourself.

  • Professional Disposal Method: The licensed waste disposal vendor will transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The standard and accepted technology for destroying halogenated organic compounds is high-temperature incineration .[8]

    • Expertise & Causality: Incineration at temperatures around 1200 K (927 °C) ensures the complete destruction of the aromatic ring and prevents the formation of toxic dioxins and furans.[8] The combustion process breaks the compound down into carbon dioxide (CO₂), water (H₂O), and acid gases (HBr, HCl, HF).[4][6] These acidic gases are then neutralized and removed by a wet scrubber system within the incinerator's exhaust stack, preventing their release into the atmosphere.[13]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.[7]

  • Control Ignition Sources: Remove all sources of ignition from the area.[4][7]

  • Ventilate: Ensure the area is well-ventilated.

  • Contain the Spill: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain and soak up the spill.[3][5] Do not use combustible materials like paper towels for large spills.

  • Collect and Dispose: Carefully collect the absorbent material and spilled substance using spark-proof tools and place it into a suitable, labeled container for hazardous waste disposal.[5][7]

  • Decontaminate: Clean the spill area thoroughly.

  • Seek Medical Attention: If skin or eye contact occurs, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[4][7] If inhaled, move to fresh air.[7]

Disposal Decision Workflow

The following diagram outlines the critical decision-making and handling process for waste containing 1-Bromo-2-chloro-3,4-difluorobenzene.

G Disposal Workflow for 1-Bromo-2-chloro-3,4-difluorobenzene cluster_0 Disposal Workflow for 1-Bromo-2-chloro-3,4-difluorobenzene start Waste Generation (e.g., leftover reagent, contaminated materials) characterize Characterize Waste: Is it 1-Bromo-2-chloro-3,4-difluorobenzene or contaminated with it? start->characterize segregate Segregate as 'Halogenated Organic Waste' characterize->segregate Yes non_halogen Follow appropriate disposal path for non-halogenated waste characterize->non_halogen No containerize Select & Pre-Label Approved Waste Container segregate->containerize accumulate Accumulate Waste in SAA (Fume Hood, Secondary Containment) Keep container closed. containerize->accumulate request_pickup Container is Full (≤90%) Arrange for Pickup via EHS accumulate->request_pickup end_dispose Licensed Professional Disposal (High-Temperature Incineration) request_pickup->end_dispose

Caption: Decision workflow for safe disposal.

References

  • 29 CFR Part 1910 Subpart H -- Hazardous Materials. eCFR. [Link]

  • Disposal Guidance | I-WASTE DST. US EPA. [Link]

  • Halogenated Waste (any organic chemical that contains F, Cl, Br, or I). Unknown Source. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Halogenated Solvents in Laboratories. Temple University Environmental Health and Radiation Safety. [Link]

  • Federal Register, Volume 63 Issue 85 (Monday, May 4, 1998). GovInfo. [Link]

  • Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities. OSHA. [Link]

  • 1910.106 - Flammable liquids. Occupational Safety and Health Administration. [Link]

  • Environmental Fact Sheet, Organobromine. US EPA. [Link]

  • Guidance For Hazard Determination. Occupational Safety and Health Administration. [Link]

  • Thermal decomposition of brominated flame retardants (BFRs): Products and mechanisms. ScienceDirect. [Link]

  • Products of Thermal Decomposition of Brominated Polymer Flame Retardants. AIDIC - The Italian Association of Chemical Engineering. [Link]

  • Federal Register, Volume 59 Issue 90 (Wednesday, May 11, 1994). GovInfo. [Link]

  • Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. US EPA. [Link]

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Triumvirate Environmental. [Link]

  • Cas 201849-13-0, 1-BROMO-3-CHLORO-2,4-DIFLUOROBENZENE. LookChem. [Link]

Sources

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